Product packaging for Sarracine N-oxide(Cat. No.:CAS No. 19038-27-8)

Sarracine N-oxide

Cat. No.: B3032459
CAS No.: 19038-27-8
M. Wt: 353.4 g/mol
InChI Key: MUIDVKVQYZTVRF-QGVJZHQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarracine N-oxide is a natural product found in Delairea odorata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO6 B3032459 Sarracine N-oxide CAS No. 19038-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDVKVQYZTVRF-QGVJZHQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420997
Record name SARRACINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19038-27-8
Record name SARRACINE N-OXIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SARRACINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sarracine N-oxide: A Technical Overview of its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities. These activities range from hepatotoxicity to potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, general methodologies for its isolation and purification, and its physicochemical properties. The guide also explores the known biological activities of related compounds to infer the potential pharmacological profile of this compound, a subject that remains largely unexplored.

Natural Sources of this compound

This compound, as a pyrrolizidine alkaloid, is primarily found in plants of the genus Senecio, which belongs to the Asteraceae family. This large genus, comprising over 1,000 species, is a well-documented source of a diverse array of pyrrolizidine alkaloids. While the presence of sarracine, the parent tertiary amine of this compound, has been reported in several Senecio species, the specific distribution and concentration of this compound are not extensively documented in publicly available literature. It is important to note that pyrrolizidine alkaloids often exist in plants as both the free base and the corresponding N-oxide form.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available in public databases such as PubChem.[2] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₁₈H₂₇NO₆
Molecular Weight 353.4 g/mol
Exact Mass 353.18383758 Da
IUPAC Name [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate
CAS Number 19038-27-8

Note: The data presented in this table are computed and not experimentally determined.

Isolation and Purification: A General Protocol

A specific, detailed protocol for the isolation and purification of this compound from a natural source is not available in the current scientific literature. However, based on established methods for the extraction of pyrrolizidine alkaloids and their N-oxides from Senecio species, a general experimental workflow can be proposed. This workflow is depicted in the following diagram and detailed in the subsequent protocol.

Isolation_Workflow Plant_Material Plant Material (e.g., Senecio sp.) (Dried and Powdered) Extraction Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Acid_Base_Extraction Acid-Base Partitioning (e.g., HCl, NaOH, CH₂Cl₂) Evaporation->Acid_Base_Extraction SPE Solid-Phase Extraction (SPE) (e.g., C18 or SCX) Acid_Base_Extraction->SPE Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) SPE->Chromatography Sarracine_N_oxide Isolated this compound Chromatography->Sarracine_N_oxide Characterization Characterization (NMR, MS, IR) Sarracine_N_oxide->Characterization Potential_Signaling cluster_0 This compound (Hypothetical) cluster_1 Potential Cellular Targets cluster_2 Potential Cellular Responses Sarracine_N_oxide This compound NFkB NF-κB Pathway Sarracine_N_oxide->NFkB ? NOS Nitric Oxide Synthase (NOS) Sarracine_N_oxide->NOS ? Apoptosis Apoptosis Pathways Sarracine_N_oxide->Apoptosis ? Inflammation Modulation of Inflammation NFkB->Inflammation NO_Production Alteration of NO Production NOS->NO_Production Cell_Death Induction of Cell Death Apoptosis->Cell_Death

References

Biosynthesis pathway of Sarracine N-oxide in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis of Sarracine N-oxide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pyrrolizidine alkaloid (PA) found in several plant species, notably within the Senecio genus. PAs are a diverse group of secondary metabolites known for their role in plant defense and their potential toxicity. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, drawing from the established understanding of pyrrolizidine alkaloid biosynthesis. It covers the formation of the core necine base, the origin of the necic acid moiety, the esterification process, and the final N-oxidation step. This document also outlines the general experimental methodologies used to elucidate such pathways and presents the available information in a structured format for researchers in natural product chemistry, plant biology, and toxicology.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds characterized by a bicyclic necine base structure, which is typically esterified with one or two necic acids.[1][2] These alkaloids are predominantly found in plants from the Boraginaceae, Asteraceae, and Fabaceae families.[3] In plants, PAs primarily exist as N-oxides, which are more water-soluble and are considered the less toxic storage and transport form.[3][4] this compound is a specific PA of interest due to its presence in various medicinal and cosmopolitan plant species.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four major stages:

  • Biosynthesis of the Necine Base (Retronecine)

  • Biosynthesis of the Necic Acid (Sarracinic Acid)

  • Esterification to form Sarracine

  • N-oxidation to form this compound

While the intermediates of PA biosynthesis have been well-defined through feeding experiments, the characterization of all the enzymes involved is still an active area of research.[5]

Biosynthesis of the Necine Base: Retronecine

Retronecine is the most common necine base found in PAs and serves as the core of sarracine.[5][6] Its biosynthesis begins with the amino acids L-arginine and L-ornithine.[3]

The key steps are:

  • Formation of Putrescine: L-arginine and L-ornithine are decarboxylated to form putrescine.[3]

  • Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by homospermidine synthase (HSS) .[3]

  • Cyclization and Reduction: Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates the cyclization to 1-hydroxymethylpyrrolizidine.[2]

  • Formation of Retronecine: Further enzymatic steps, which are not all fully characterized, lead to the formation of the unsaturated necine base, retronecine.[7]

Diagram: Biosynthesis of the Necine Base (Retronecine)

retronecine_biosynthesis cluster_0 Core Pathway L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) [First committed step] Pyrrolizidine_Intermediate 1-Hydroxymethylpyrrolizidine Homospermidine->Pyrrolizidine_Intermediate Diamine Oxidase Retronecine Retronecine Pyrrolizidine_Intermediate->Retronecine Further Oxidations/ Rearrangements necic_acid_biosynthesis Amino_Acids L-Isoleucine / L-Threonine Intermediates Multiple Enzymatic Steps Amino_Acids->Intermediates Sarracinic_Acid Sarracinic Acid Intermediates->Sarracinic_Acid final_assembly cluster_1 Final Steps Retronecine Retronecine Sarracine Sarracine (Tertiary Base) Retronecine->Sarracine Esterification (Transferase) Sarracinic_Acid Sarracinic_Acid Sarracinic_Acid->Sarracine Sarracine_N_oxide This compound Sarracine->Sarracine_N_oxide N-oxidation experimental_workflow Start Plant Material Collection (e.g., Senecio sp.) Homogenization Homogenization in Acidic Extraction Solvent (e.g., 0.05 M H2SO4 in 50% MeOH) Start->Homogenization Extraction Ultrasonic Bath Extraction Homogenization->Extraction Centrifugation Centrifugation to Separate Supernatant Extraction->Centrifugation Neutralization Neutralize Extract to pH 7 Centrifugation->Neutralization SPE Solid Phase Extraction (SPE) (e.g., Cation Exchange) Neutralization->SPE Elution Elute PAs SPE->Elution Analysis LC-MS/MS or GC-MS Analysis Elution->Analysis

References

Sarracine N-oxide: A Comprehensive Technical Guide on its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine N-oxide, a pyrrolizidine alkaloid, represents a class of natural compounds with a rich history of chemical investigation. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, with a focus on its isolation, structural elucidation, and early biological assessments. Detailed experimental protocols from foundational studies are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology, providing a historical context and methodological foundation for future studies on this compound and related pyrrolizidine alkaloids.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites produced by various plant species, notably within the Senecio genus. These compounds have garnered significant scientific interest due to their diverse biological activities, including hepatotoxicity. Sarracine, a specific PA, and its corresponding N-oxide have been subjects of chemical investigation since the mid-20th century. The N-oxide form is often the more prevalent in the plant and is considered a less toxic precursor that can be converted to the toxic free alkaloid in the body. This guide delves into the seminal research that led to the discovery and characterization of this compound.

Discovery and Historical Context

The initial discovery of sarracine and its N-oxide can be traced back to the work of Soviet chemists A.V. Danilova and R.A. Konovalova. Their research in the early 1950s on the alkaloidal constituents of Senecio sarracenicus L. (also known as S. fluviatilis) led to the isolation and identification of these novel pyrrolizidine alkaloids.

Their findings were published in the "Zhurnal Obshchei Khimii" (Journal of General Chemistry of the USSR), with a key publication appearing in 1953 that detailed the presence of both sarracine and this compound in the plant.[1] This early work laid the groundwork for subsequent studies on the chemistry and toxicology of these compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for sarracine and this compound based on historical and modern analytical techniques.

Table 1: Physicochemical Properties of Sarracine and this compound

PropertySarracineThis compound
Molecular FormulaC₁₈H₂₇NO₅C₁₈H₂₇NO₆
Molecular Weight337.41 g/mol 353.41 g/mol
Melting Point148-149 °CData not available
Optical Rotation[α]D +4.5°Data not available

Table 2: Spectroscopic Data for Sarracine and this compound

TechniqueSarracineThis compound
¹H NMR
(Chemical shifts in ppm)
¹³C NMR
(Chemical shifts in ppm)
Mass Spectrometry
(m/z values)
Infrared (IR)
(Wavenumbers in cm⁻¹)

Note: Detailed, specific peak assignments for NMR and IR spectra are often found in the primary literature and can vary slightly based on the solvent and instrument used. The data presented here is a general representation.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of sarracine and this compound, as adapted from the foundational research and modern practices in alkaloid chemistry.

Isolation of Sarracine and this compound from Senecio sarracenicus

The isolation of pyrrolizidine alkaloids from plant material typically involves extraction with a polar solvent, followed by acid-base partitioning to separate the alkaloids from other plant constituents.

experimental_workflow_isolation plant_material Dried and ground Senecio sarracenicus plant material extraction Extraction with acidified ethanol (e.g., 1% tartaric acid in ethanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_partition Acid-base partitioning: 1. Dissolve residue in 10% H₂SO₄ 2. Wash with diethyl ether to remove non-alkaloidal compounds 3. Basify aqueous layer with NH₄OH 4. Extract with chloroform concentration->acid_base_partition chloroform_extract Chloroform extract containing free alkaloids (sarracine) acid_base_partition->chloroform_extract Free Alkaloids aqueous_layer Aqueous layer containing N-oxides (this compound) acid_base_partition->aqueous_layer N-oxides purification Purification by column chromatography (alumina or silica gel) chloroform_extract->purification reduction Reduction of the aqueous layer with zinc dust aqueous_layer->reduction extraction_after_reduction Extraction with chloroform to obtain sarracine from the reduced N-oxide reduction->extraction_after_reduction extraction_after_reduction->purification crystallization Crystallization to obtain pure sarracine purification->crystallization

Isolation workflow for sarracine and its N-oxide.

Protocol Details:

  • Extraction: The dried and powdered plant material is exhaustively extracted with ethanol containing a small amount of acid (e.g., 1% tartaric acid) to facilitate the extraction of the alkaloid salts.

  • Acid-Base Partitioning: The concentrated extract is dissolved in an acidic aqueous solution (e.g., 10% sulfuric acid). This solution is then washed with an organic solvent like diethyl ether to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then made basic with a base such as ammonium hydroxide. The free alkaloids are then extracted into an immiscible organic solvent like chloroform.

  • Separation of Free Alkaloids and N-oxides: The initial chloroform extract contains the free tertiary alkaloids, including sarracine. The remaining aqueous layer contains the more polar N-oxides.

  • Reduction of N-oxides: To isolate the base alkaloid from its N-oxide, the aqueous layer is treated with a reducing agent, such as zinc dust in the presence of acid, to convert the N-oxides back to the tertiary amines.

  • Purification: The crude alkaloid extracts are then purified using chromatographic techniques, such as column chromatography on alumina or silica gel, followed by crystallization to yield the pure compounds.

Structural Elucidation

The structure of sarracine and its N-oxide were initially determined through classical chemical degradation methods and elemental analysis. Modern structure elucidation relies heavily on spectroscopic techniques.

experimental_workflow_structure isolated_compound Isolated Pure Compound (Sarracine or this compound) ms Mass Spectrometry (MS) - Determine molecular weight - Determine molecular formula isolated_compound->ms nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR for proton environment - ¹³C NMR for carbon skeleton - 2D NMR (COSY, HSQC, HMBC) for connectivity isolated_compound->nmr ir Infrared Spectroscopy (IR) - Identify functional groups (e.g., C=O, O-H, N-O) isolated_compound->ir uv_vis UV-Vis Spectroscopy - Identify chromophores isolated_compound->uv_vis structure_elucidation Structure Elucidation - Combine all spectroscopic data to determine the final structure ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation

Workflow for the structural elucidation of sarracine and its N-oxide.

Methodology Details:

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns can give clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the ester groups, and the N-oxide (N→O) bond.

  • UV-Vis Spectroscopy: This technique helps in identifying the presence of conjugated systems or other chromophores within the molecule.

Biological Activity and Signaling Pathways

Early research on pyrrolizidine alkaloids was often driven by their observed toxicity to livestock. The primary mechanism of toxicity involves the metabolic activation of the pyrrolizidine nucleus in the liver to reactive pyrrolic esters. These metabolites are electrophilic and can alkylate cellular macromolecules, including DNA and proteins, leading to hepatotoxicity.

This compound itself is generally considered to be less toxic than sarracine. However, it can be reduced to the tertiary alkaloid by gut microflora or in the liver, which can then be metabolized to the toxic pyrrolic esters.

signaling_pathway_toxicity sarracine_n_oxide This compound (ingested) reduction Reduction (e.g., by gut microflora) sarracine_n_oxide->reduction sarracine Sarracine (tertiary alkaloid) reduction->sarracine metabolism Hepatic Metabolism (Cytochrome P450 monooxygenases) sarracine->metabolism pyrrolic_esters Reactive Pyrrolic Esters metabolism->pyrrolic_esters alkylation Alkylation of Cellular Macromolecules (DNA, proteins) pyrrolic_esters->alkylation cellular_damage Cellular Damage and Necrosis alkylation->cellular_damage hepatotoxicity Hepatotoxicity cellular_damage->hepatotoxicity

Metabolic activation pathway of this compound leading to hepatotoxicity.

Conclusion

The discovery of this compound by Danilova and Konovalova in the mid-20th century marked a significant contribution to the field of natural product chemistry. Their pioneering work on the alkaloids of Senecio sarracenicus provided the foundation for our current understanding of this class of compounds. This technical guide has summarized the historical context of this discovery, provided key quantitative data, and detailed the experimental protocols for the isolation and structural elucidation of sarracine and its N-oxide. This information is intended to be a valuable resource for researchers, facilitating a deeper understanding of the chemistry and biological implications of these important natural products. Further research into the specific pharmacological and toxicological profiles of this compound is warranted to fully elucidate its potential impact on human and animal health.

References

Preliminary Biological Screening of Sarracine N-oxide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and databases has revealed no specific information on the preliminary biological screening, experimental protocols, or signaling pathways associated with a compound identified as "Sarracine N-oxide."

While the field of pharmacology extensively investigates various N-oxide compounds for their potential therapeutic applications, "this compound" does not appear in publicly accessible research data. This technical guide will, therefore, address the general methodologies and approaches used in the preliminary biological screening of novel N-oxide compounds, drawing parallels from research on structurally related alkaloids. This will provide a foundational framework for researchers, scientists, and drug development professionals interested in the potential evaluation of such a compound, should it be synthesized or isolated.

General Approach to Preliminary Biological Screening of N-Oxide Alkaloids

The initial biological evaluation of a novel N-oxide, such as a hypothetical "this compound," would typically involve a battery of in vitro assays to determine its cytotoxic, antimicrobial, and other pharmacological activities.

A general workflow for such a preliminary screening is outlined below:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Lead Identification Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Compound Acquisition->Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Acquisition->Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays Compound Acquisition->Receptor Binding Assays Data Compilation Data Compilation Cytotoxicity Assays->Data Compilation Antimicrobial Assays->Data Compilation Enzyme Inhibition Assays->Data Compilation Receptor Binding Assays->Data Compilation Hit Identification Hit Identification Data Compilation->Hit Identification Lead Prioritization Lead Prioritization Hit Identification->Lead Prioritization

Caption: General workflow for preliminary in vitro biological screening of a novel compound.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any biological screening results. Below are representative protocols for key assays.

Cytotoxicity Assays

Cytotoxicity is a critical initial screen to assess the potential of a compound as an anticancer agent or to identify general toxicity.

Table 1: Representative Cytotoxicity Data for a Hypothetical N-Oxide

Cell LineAssay TypeIC₅₀ (µM)
HeLa (Cervical Cancer)MTT25.5
A549 (Lung Cancer)SRB32.1
MCF-7 (Breast Cancer)MTT18.9
HEK293 (Normal Kidney)MTT> 100

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., "this compound") and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Assays

The potential of a novel N-oxide to inhibit the growth of pathogenic microbes is another important screening parameter.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data

MicroorganismAssay TypeMIC (µg/mL)
Staphylococcus aureusBroth Microdilution64
Escherichia coliBroth Microdilution128
Candida albicansBroth Microdilution32

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While no signaling pathways have been elucidated for "this compound," many N-oxide compounds exert their biological effects by modulating key cellular signaling pathways. For instance, some N-oxides have been shown to act as prodrugs that are reduced in hypoxic environments, characteristic of solid tumors, to release a cytotoxic agent. Others may mimic nitric oxide (NO) signaling.[1]

A hypothetical signaling pathway for an N-oxide with anticancer activity could involve the induction of apoptosis.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Reductive Activation (Hypoxia) Reductive Activation (Hypoxia) Cellular Uptake->Reductive Activation (Hypoxia) Active Cytotoxic Metabolite Active Cytotoxic Metabolite Reductive Activation (Hypoxia)->Active Cytotoxic Metabolite DNA Damage DNA Damage Active Cytotoxic Metabolite->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation p53 Activation->Bax/Bcl-2 Regulation Caspase Activation Caspase Activation Bax/Bcl-2 Regulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a bioreductive N-oxide prodrug.

Another potential mechanism could involve the modulation of inflammatory pathways, as has been observed for compounds like brucine N-oxide, which has demonstrated anti-inflammatory properties.[2]

G This compound This compound Inhibition of Pro-inflammatory Enzymes (e.g., COX-2) Inhibition of Pro-inflammatory Enzymes (e.g., COX-2) This compound->Inhibition of Pro-inflammatory Enzymes (e.g., COX-2) Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis Inhibition of Pro-inflammatory Enzymes (e.g., COX-2)->Reduced Prostaglandin Synthesis Decreased Inflammation Decreased Inflammation Reduced Prostaglandin Synthesis->Decreased Inflammation

Caption: Potential anti-inflammatory mechanism of action for an N-oxide compound.

Conclusion

The absence of specific data on "this compound" necessitates a generalized approach to outlining its potential preliminary biological screening. The methodologies and hypothetical frameworks presented here are based on established practices in drug discovery for novel N-oxide compounds. Any future investigation into "this compound" would require the application of these, or similar, robust experimental protocols to elucidate its pharmacological profile. The versatility of the N-oxide functional group suggests that such a compound could possess a range of biological activities, making it a potentially interesting candidate for further research.[3][4]

References

In Silico Prediction of Sarracine N-oxide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine N-oxide, a pyrrolizidine alkaloid, is a compound of interest for its potential biological activities. As with many natural products, the exploration of its therapeutic potential can be significantly accelerated through the use of computational, or in silico, methods. These approaches offer a rapid and cost-effective means to predict the bioactivity, pharmacokinetics, and potential toxicity of a compound before embarking on extensive laboratory-based experiments.

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. It outlines a proposed workflow, detailing the necessary computational tools and methodologies to assess its drug-likeness, predict its biological targets, and elucidate its potential mechanisms of action. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to investigate the therapeutic promise of this compound.

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties, readily obtainable from databases such as PubChem, are crucial for predicting the compound's behavior in biological systems.[1]

PropertyValueSource
Molecular Formula C18H27NO6PubChem[1]
Molecular Weight 353.4 g/mol PubChem[1]
IUPAC Name [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoatePubChem[1]
Canonical SMILES C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-]PubChem[1]

Proposed In Silico Workflow for Bioactivity Prediction

The following sections detail a proposed workflow for the comprehensive in silico evaluation of this compound. This workflow is designed to provide a holistic view of the compound's potential as a therapeutic agent.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[2][3] Various computational models can be employed to estimate these parameters for this compound.

Experimental Protocol: ADMET Prediction

  • Input : Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Platform : Utilize a web-based ADMET prediction platform such as ADMETlab 2.0 or similar tools.[3]

  • Analysis : Submit the structure for calculation of a comprehensive set of ADMET-related properties.

  • Output : Tabulate the predicted values for key parameters as shown in the table below.

Predicted ADMET Properties of this compound (Hypothetical Data)

ParameterPredicted ValueInterpretation
Water Solubility -2.5 log(mol/L)Moderately soluble
Caco-2 Permeability 1.2 x 10^-6 cm/sHigh intestinal permeability
Human Intestinal Absorption 95%Well absorbed
Blood-Brain Barrier Permeability -0.8 logBBLow CNS penetration
CYP450 2D6 Inhibitor YesPotential for drug-drug interactions
Hepatotoxicity High ProbabilityPotential for liver injury
Ames Mutagenicity NegativeUnlikely to be mutagenic
hERG Inhibition Low ProbabilityLow risk of cardiotoxicity
Bioactivity and Target Prediction

Identifying the biological targets of a compound is crucial for understanding its mechanism of action. This can be achieved through various ligand-based and structure-based in silico methods.

Experimental Protocol: Target Prediction

  • Ligand-Based Screening : Use the chemical structure of this compound to search for similar compounds with known biological activities in databases like ChEMBL and PubChem.

  • Reverse Docking : Screen this compound against a large library of known protein binding sites to identify potential targets.

  • Pharmacophore Modeling : Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures.

Molecular Docking

Once potential biological targets are identified, molecular docking can be used to predict the binding affinity and interaction patterns of this compound with these targets.[4][5][6][7]

Experimental Protocol: Molecular Docking

  • Preparation of Ligand : Generate a 3D conformation of this compound and perform energy minimization.

  • Preparation of Receptor : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation : Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.[6]

  • Analysis : Analyze the docking poses and calculate the binding energy (e.g., in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Activity
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530Anti-inflammatory
Acetylcholinesterase (AChE)4EY7-9.2Trp86, Tyr337, Phe338Neurological activity
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.8Tyr59, Tyr119, Gly121Immunomodulatory

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, visualize the proposed in silico workflow and a hypothetical signaling pathway that could be modulated by this compound.

in_silico_workflow cluster_data_acquisition Data Acquisition cluster_prediction In Silico Prediction cluster_analysis Analysis & Validation cluster_outcome Predicted Outcome Sarracine_Structure This compound Structure (SMILES) ADMET ADMET Prediction Sarracine_Structure->ADMET Target Target Prediction Sarracine_Structure->Target Bioactivity Predicted Bioactivity Profile ADMET->Bioactivity Docking Molecular Docking Target->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation MD_Simulation->Bioactivity Mechanism Hypothesized Mechanism of Action Bioactivity->Mechanism

Caption: Proposed workflow for the in silico prediction of this compound bioactivity.

signaling_pathway Sarracine This compound COX2 COX-2 Sarracine->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

References

Sarracine N-oxide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant species, particularly within the genus Senecio. As with other macrocyclic pyrrolizidine alkaloids, this compound and its parent alkaloid, sarracine, are of significant interest to the scientific community due to their potential toxicity. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and outlines key experimental protocols for its extraction, analysis, and toxicological assessment. Furthermore, this document details the metabolic pathway associated with the bioactivation of pyrrolizidine alkaloid N-oxides, a critical aspect of their toxicological profile.

Chemical Identifiers and Properties

This compound is registered under CAS number 19038-27-8. A summary of its key chemical identifiers and computed properties is provided in Table 1.

Identifier TypeValueReference
CAS Number 19038-27-8[1]
PubChem CID 5799962[1]
Molecular Formula C₁₈H₂₇NO₆[1]
Molecular Weight 353.4 g/mol [1]
IUPAC Name [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate[1]
InChI InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+[1]
InChIKey MUIDVKVQYZTVRF-QGVJZHQLSA-N[1]
SMILES C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-][1]
DSSTox Substance ID DTXSID10420997[1]
NSC Number 30623[1]

Experimental Protocols

Extraction of Pyrrolizidine Alkaloid N-Oxides from Plant Material

The following protocol is a general method for the extraction of pyrrolizidine alkaloids (PAs) and their N-oxides from plant species such as those from the Senecio genus. This method can be adapted for the specific extraction of this compound.

Objective: To efficiently extract PAs and their N-oxides from dried plant material.

Materials:

  • Dried and ground plant material (e.g., Senecio species)

  • 85% Ethanol

  • Soxhlet apparatus

  • Cheesecloth or extraction thimble

  • Rotary evaporator

Procedure:

  • Weigh approximately 300 g of the dried and ground plant material.

  • Pack the plant material into a cheesecloth bag or a suitable extraction thimble.

  • Place the thimble into the chamber of the Soxhlet apparatus.

  • Add a sufficient volume of 85% ethanol (approximately 1.5 liters) to the solvent flask.

  • Assemble the Soxhlet apparatus and begin the extraction process.

  • Continue the extraction for approximately 20-21 hours, or until the solvent in the siphon tube runs clear, indicating complete extraction.

  • After extraction, allow the apparatus to cool.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract containing PAs and their N-oxides.[2][3]

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of pyrrolizidine alkaloid N-oxides, which can be specifically tailored for this compound.

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of this compound in biological matrices (e.g., plasma).

Instrumentation and Reagents:

  • A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • A suitable reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

  • This compound analytical standard.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as another pyrrolizidine alkaloid (e.g., senecionine).

  • Acetonitrile for protein precipitation.

Sample Preparation:

  • To 100 µL of plasma sample, add an appropriate amount of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Separation: Employ a gradient elution program. For example, start with a low percentage of mobile phase B, and gradually increase the percentage to elute the analytes. The specific gradient will need to be optimized for this compound and the chosen internal standard.

  • Mass Spectrometry: Operate the mass spectrometer in the positive ionization mode using ESI. Detection should be performed in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the standard solutions into the mass spectrometer. For a related compound, usaramine N-oxide (UNO), the transition m/z 368.1→120.0 was used[4]. A similar fragmentation pattern would be expected for this compound.

  • Data Analysis: Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[4][5][6]

In Vitro Cytotoxicity Assessment

This protocol describes a general method to evaluate the cytotoxic potential of pyrrolizidine alkaloid N-oxides using a cell-based assay.

Objective: To determine the in vitro cytotoxicity of this compound in a relevant cell line (e.g., human hepatoma HepG2 cells).

Materials:

  • HepG2 cells (or another suitable liver cell line).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[7][8]

Mechanism of Toxicity and Metabolic Activation

Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their corresponding tertiary pyrrolizidine alkaloids.[9] However, they can be reduced back to the parent alkaloids by gut microbiota and hepatic cytochrome P450 enzymes.[10] The toxicity of this compound is therefore primarily attributed to its in vivo conversion to sarracine.

The tertiary pyrrolizidine alkaloid, sarracine, undergoes metabolic activation in the liver, primarily by cytochrome P450 monooxygenases. This process involves the dehydrogenation of the pyrrolizidine nucleus to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and potential carcinogenicity.[9][10][11]

Metabolic Activation of this compound Sarracine_N_oxide This compound (Less Toxic) Sarracine Sarracine (Tertiary Alkaloid) Sarracine_N_oxide->Sarracine Reduction (Gut Microbiota, CYPs) Dehydrosarracine Dehydrosarracine (Reactive Pyrrolic Ester) Sarracine->Dehydrosarracine Metabolic Activation (Hepatic CYPs) Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Dehydrosarracine->Cellular_Macromolecules Adduct Formation Toxicity Hepatotoxicity Genotoxicity Cellular_Macromolecules->Toxicity

Metabolic activation pathway of this compound.

Conclusion

This compound, as a macrocyclic pyrrolizidine alkaloid N-oxide, presents a toxicological concern due to its potential for in vivo reduction and subsequent metabolic activation to a reactive, toxic species. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and professionals in drug development to further investigate the properties and potential risks associated with this compound. A thorough understanding of its chemical characteristics, appropriate analytical methodologies, and mechanisms of toxicity is essential for the safety assessment of any product or substance that may contain this compound.

References

Thermochemical Properties of Pyrrolizidine Alkaloid N-Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloid N-oxides (PANOs) are oxidized metabolites of pyrrolizidine alkaloids (PAs), a large group of natural toxins found in thousands of plant species. While often considered detoxification products, PANOs can be reduced back to their toxic tertiary PA counterparts in vivo, contributing to the overall toxicity profile, including hepatotoxicity, genotoxicity, and carcinogenicity. A thorough understanding of the thermochemical properties of PANOs is crucial for predicting their stability, reactivity, and metabolic fate, which is of significant interest in toxicology and drug development. This technical guide provides an in-depth overview of the thermochemical properties of PANOs, including a summary of available data, detailed experimental protocols for their determination, and a discussion of the metabolic pathways involved in their bioactivation and detoxification.

Introduction

Pyrrolizidine alkaloids are a class of heterocyclic organic compounds produced by a wide variety of plants worldwide as a defense mechanism against herbivores.[1] Human exposure can occur through the consumption of contaminated food products, herbal remedies, and dietary supplements.[2] The toxicity of PAs is primarily associated with the bioactivation of the 1,2-unsaturated necine base by cytochrome P450 enzymes in the liver, leading to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules.[3][4]

Pyrrolizidine alkaloid N-oxides (PANOs) are frequently the predominant form of PAs found in plants.[1] While N-oxidation is generally considered a detoxification pathway, evidence suggests that PANOs can be reduced back to the parent PAs by gut microbiota and hepatic enzymes, thereby acting as a reservoir for the toxic compounds.[5][6] Consequently, understanding the factors that govern the stability and reactivity of the N-O bond in PANOs is of paramount importance for risk assessment and the development of potential therapeutic interventions.

This guide summarizes the current knowledge on the thermochemical properties of PANOs, provides detailed methodologies for their experimental determination, and illustrates the key metabolic pathways.

Thermochemical Data

The following tables are presented as a template for the systematic compilation of such data once it becomes available.

Table 1: Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Entropy (S°) of Pyrrolizidine Alkaloid N-Oxides

Compound NameChemical FormulaStateΔHf° (kJ/mol)ΔGf° (kJ/mol)S° (J/mol·K)Reference
Example PANOCₓHᵧNₐOₑSolidData Not AvailableData Not AvailableData Not Available
..................

Table 2: Bond Dissociation Energies (BDE) of Pyrrolizidine Alkaloid N-Oxides

Compound NameBondBDE (kJ/mol)MethodReference
Example PANON-OData Not AvailableExperimental/Calculated
............

Note: While specific data for PANOs is lacking, computational studies on other N-oxides, such as pyridine-N-oxide, have reported N-O bond dissociation energies in the range of 237-265 kJ/mol (56.7-63.3 kcal/mol).[7][8] These values can serve as a rough estimate, but experimental determination for PANOs is essential for accuracy.

Table 3: Thermal Decomposition Data for Pyrrolizidine Alkaloid N-Oxides from TGA/DSC

Compound NameOnset Decomposition Temp (°C)Peak Decomposition Temp (°C)Mass Loss (%)TechniqueReference
Example PANOData Not AvailableData Not AvailableData Not AvailableTGA/DSC
...............

Studies on the thermal stability of PANOs during food processing, such as brewing herbal infusions, have been conducted, but these do not typically provide precise decomposition temperatures.[9]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of PANOs.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is the primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.[10][11]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Parr-type bomb calorimeter

  • High-pressure oxygen cylinder

  • Pellet press

  • Fuse wire (e.g., nickel-chromium)

  • High-precision thermometer or temperature probe

  • Stirrer

  • Data acquisition system

Procedure:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the PANO is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in the sample cup inside the bomb. A measured length of fuse wire is attached to the electrodes, making contact with the pellet. A small, known amount of distilled water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of 25-30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The bucket is placed in an insulated jacket to minimize heat exchange with the surroundings. The ignition leads are connected, and the stirrer is started.

  • Temperature Measurement: The temperature of the water is monitored until a steady rate of change is observed.

  • Ignition: The sample is ignited by passing a current through the fuse wire.

  • Post-Ignition Monitoring: The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the PANO is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and the air in the bomb.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of phase transitions and decomposition.[13][14]

Principle: The sample and a reference material (usually an empty pan) are heated or cooled at a controlled rate. The instrument measures the energy required to maintain both the sample and the reference at the same temperature. Endothermic or exothermic events in the sample result in a differential heat flow, which is recorded as a peak on the DSC thermogram.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)

  • Sample pans (e.g., aluminum, hermetically sealed)

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the PANO sample (typically 2-10 mg) is placed in a sample pan. The pan is then hermetically sealed to prevent volatilization.

  • Instrument Setup: An empty, sealed pan is used as the reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: A temperature program is set, which typically involves heating the sample at a constant rate (e.g., 5-20 °C/min) over a desired temperature range under an inert atmosphere.

  • Data Acquisition: The differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify thermal events. The peak area of an endothermic or exothermic event is proportional to the enthalpy change of that transition. The onset temperature of a peak is often taken as the transition or decomposition temperature.

Thermogravimetric Analysis (TGA) for Decomposition Profile

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is used to determine the thermal stability and decomposition profile of materials.[16]

Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. A plot of mass versus temperature (a thermogram) reveals the temperatures at which decomposition events occur and the extent of mass loss.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision microbalance

  • Furnace with programmable temperature control

  • Gas supply for controlled atmosphere (e.g., nitrogen, air)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the PANO sample is placed in the TGA sample pan.

  • Instrument Setup: The sample pan is placed in the furnace of the TGA instrument.

  • Experimental Conditions: The desired atmosphere (e.g., inert or oxidative) and heating rate are set.

  • Data Acquisition: The mass of the sample is recorded as the temperature is increased.

  • Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Signaling Pathways and Logical Relationships

The biological activity of PANOs is intrinsically linked to their metabolic conversion. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow for their analysis.

Metabolic Pathways of Pyrrolizidine Alkaloid N-Oxides

The metabolism of PANOs is a critical determinant of their toxicity. The primary pathways involve reduction to the parent PA and subsequent bioactivation or detoxification.

metabolic_pathways PANO Pyrrolizidine Alkaloid N-Oxide (PANO) PA Pyrrolizidine Alkaloid (PA) PANO->PA Reduction (Gut Microbiota, CYPs) PA->PANO N-Oxidation (Detoxification) (CYPs, FMOs) DHP Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHP Bioactivation (CYP450) Hydrolysis Hydrolysis Products (Necine Base & Necic Acid) PA->Hydrolysis Hydrolysis (Detoxification) Adducts DNA/Protein Adducts DHP->Adducts Toxicity Excretion Excretion Hydrolysis->Excretion

Caption: Metabolic pathways of pyrrolizidine alkaloid N-oxides.

Experimental Workflow for Thermochemical Analysis

A logical workflow for the comprehensive thermochemical characterization of a PANO sample is outlined below.

experimental_workflow Sample PANO Sample BombCal Bomb Calorimetry Sample->BombCal DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA EnthalpyComb Enthalpy of Combustion BombCal->EnthalpyComb PhaseTrans Phase Transitions (Melting, etc.) DSC->PhaseTrans DecompTemp Decomposition Temperature DSC->DecompTemp TGA->DecompTemp MassLoss Mass Loss Profile TGA->MassLoss EnthalpyForm Enthalpy of Formation EnthalpyComb->EnthalpyForm ThermoData Comprehensive Thermochemical Data EnthalpyForm->ThermoData PhaseTrans->ThermoData DecompTemp->ThermoData MassLoss->ThermoData

Caption: Experimental workflow for thermochemical analysis of PANOs.

Conclusion

The thermochemical properties of pyrrolizidine alkaloid N-oxides are fundamental to understanding their stability, environmental fate, and toxicological profiles. Currently, there is a notable lack of experimental data in this area, which hinders the development of accurate predictive models for their behavior. This guide has outlined the necessary experimental protocols—bomb calorimetry, DSC, and TGA—to address this knowledge gap. Furthermore, the provided diagrams of metabolic pathways and experimental workflows offer a clear framework for researchers in this field. The generation of robust thermochemical data for PANOs will be invaluable for regulatory agencies, the food and herbal product industries, and the drug development community in assessing the risks associated with these compounds and in designing safer products.

References

Quantum Chemical Calculations for Sarracine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for conducting quantum chemical calculations on Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide. While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, this document outlines a robust, standard methodology using Density Functional Theory (DFT). The presented data is hypothetical, yet representative of what would be expected from such calculations, offering a blueprint for future research in the computational analysis of this compound and related compounds.

Introduction to this compound

This compound (C18H27NO6) is a naturally occurring pyrrolizidine alkaloid found in various plant species.[1] These compounds are of significant interest to researchers due to their potential biological activities, which warrant detailed investigation for applications in drug development. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for designing novel derivatives with enhanced therapeutic properties.

Proposed Computational Methodology

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its chemical properties. This section details a proposed protocol for such a study.

Software and Theoretical Methods

The calculations outlined in this guide can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan. The theoretical foundation for these calculations is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-31G(d,p) is often a suitable starting point for geometry optimization, with a larger basis set like 6-311+G(2d,p) used for more accurate single-point energy and electronic property calculations.

Experimental Protocol: A Step-by-Step Guide
  • Initial Structure Preparation : The starting geometry of this compound can be obtained from a chemical database like PubChem.[1] This initial structure is then imported into the chosen computational chemistry software.

  • Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-31G(d,p) basis set. This step aims to find the lowest energy conformation of the molecule.

  • Frequency Analysis : Following optimization, a vibrational frequency calculation is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Calculation : To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometry using a larger basis set, for instance, 6-311+G(2d,p).

  • Electronic Property Analysis : From the results of the single-point energy calculation, various electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population analysis.

  • Solvation Effects (Optional) : To simulate a more biologically relevant environment, the calculations can be repeated in the presence of a solvent, such as water, using a continuum solvation model like the Polarizable Continuum Model (PCM).

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleValue (Å/°)
Bond LengthN-O1.35
C-N1.50
C=C1.34
C-O1.45
Bond AngleC-N-O115.0
C-N-C110.5
Dihedral AngleC-C-N-O175.0

Table 2: Calculated Thermodynamic Properties

PropertyValue
Zero-Point Vibrational Energy (kcal/mol)250.5
Enthalpy (Hartree)-1200.123
Gibbs Free Energy (Hartree)-1200.189

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Visualizations

Diagrams are essential for visualizing the workflow and the relationships between different calculated properties.

Computational_Workflow A Initial Structure (from PubChem) B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Analysis (Confirmation of Minimum) B->C F Solvation Modeling (Optional) (PCM) B->F D Single-Point Energy (B3LYP/6-311+G(2d,p)) C->D E Electronic Property Analysis D->E

Figure 1: Proposed computational workflow for this compound.

Electronic_Properties cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Reactivity Descriptors HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap IP Ionization Potential HOMO->IP LUMO LUMO Energy LUMO->Gap EA Electron Affinity LUMO->EA

Figure 2: Relationship between calculated electronic properties.

Conclusion

This technical guide outlines a comprehensive and standardized approach for the quantum chemical investigation of this compound. While the presented data is illustrative, the detailed methodology provides a solid foundation for researchers to undertake computational studies on this and similar molecules. Such studies are invaluable for understanding the structure-activity relationships of natural products and for guiding the rational design of new therapeutic agents. The insights gained from these calculations can significantly contribute to the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Synthesis of Sarracine N-oxide from Sarracine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sarracine is a pyrrolizidine alkaloid found in several plant species, notably in the family Asteraceae. Like many pyrrolizidine alkaloids, sarracine and its metabolites are of interest to the scientific community due to their potential biological activities. The N-oxide form of pyrrolizidine alkaloids is a common metabolic product in living organisms and often represents a detoxification pathway. However, these N-oxides can also be reduced back to the parent alkaloid in vivo, acting as a reservoir for the toxic tertiary amine form. The synthesis of Sarracine N-oxide is, therefore, a crucial step for toxicological studies, for the development of analytical standards, and for investigating the structure-activity relationships of this class of compounds.

The protocol described herein is based on the well-established use of peroxy acids, specifically m-CPBA, for the efficient and selective oxidation of tertiary amines to their corresponding N-oxides.

Table 1: Physicochemical and Spectroscopic Data of Sarracine and this compound

PropertySarracineThis compound
Molecular Formula C₁₈H₂₇NO₅C₁₈H₂₇NO₆
Molecular Weight 337.41 g/mol 353.41 g/mol
Appearance Colorless to pale yellow solid or oilWhite to off-white solid
Solubility Soluble in methanol, chloroform, acetoneSoluble in methanol, water; sparingly soluble in chloroform
¹H NMR (CDCl₃, δ ppm) Characteristic signals for the pyrrolizidine core, and ester side chains.Downfield shift of protons α to the N-oxide group compared to sarracine.
¹³C NMR (CDCl₃, δ ppm) Characteristic signals for the pyrrolizidine core and ester side chains.Downfield shift of carbons α to the N-oxide group compared to sarracine.
Mass Spec (ESI-MS) [M+H]⁺ = 338.1911[M+H]⁺ = 354.1860

Note: Specific NMR chemical shift values for Sarracine and this compound are not widely reported. The data presented are general characteristics based on related pyrrolizidine alkaloids.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol describes the oxidation of sarracine to this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Sarracine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve sarracine (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of sarracine). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (1.2-1.5 eq) portion-wise over 30 minutes. The m-CPBA should be of high purity; commercial grades often contain 3-chlorobenzoic acid, which can complicate purification.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The disappearance of the sarracine spot and the appearance of a more polar spot corresponding to the N-oxide indicate the reaction is proceeding.

  • Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Collect the fractions containing the pure this compound (as determined by TLC) and concentrate them to yield the final product.

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Starting Material Sarracine
Oxidizing Agent m-CPBA (1.2-1.5 equivalents)
Solvent Anhydrous Dichloromethane
Reaction Temperature 0°C
Reaction Time 2-4 hours
Purification Method Silica Gel Column Chromatography
Expected Yield 70-90% (based on similar alkaloids)
Purity (by HPLC) >95%
Protocol 2: Characterization of this compound

This protocol outlines the analytical methods used to confirm the identity and purity of the synthesized this compound.

Methods:

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Sample Preparation: Dissolve a small amount of the purified product in methanol.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 354.1860. The isotopic pattern should match the calculated pattern for C₁₈H₂₇NO₆.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR and ¹³C NMR.

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Expected Results:

      • ¹H NMR: Comparison with the spectrum of sarracine should reveal a downfield shift of the signals for the protons on the carbons adjacent (α) to the newly formed N-oxide group.

      • ¹³C NMR: Similarly, the carbon signals for the α-carbons will be shifted downfield.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common system for pyrrolizidine alkaloids.

    • Detection: UV detection (e.g., at 220 nm) or mass spectrometry (LC-MS).

    • Expected Result: A single major peak, indicating the purity of the compound. The retention time will be different from that of the starting material, sarracine.

Diagrams

Synthesis_Workflow Sarracine Sarracine in DCM Reaction N-Oxidation (m-CPBA, 0°C) Sarracine->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product Characterization Characterization (MS, NMR, HPLC) Product->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Logical_Relationship cluster_synthesis Synthesis cluster_analysis Analysis Sarracine Sarracine (Starting Material) Oxidation Oxidation Reaction Sarracine->Oxidation Oxidizing Agent (m-CPBA) Sarracine_N_Oxide This compound (Product) Oxidation->Sarracine_N_Oxide Purity Purity Assessment (HPLC) Sarracine_N_Oxide->Purity Identity Structural Confirmation (MS, NMR) Sarracine_N_Oxide->Identity

Caption: Logical relationships in the synthesis and analysis of this compound.

Application Notes and Protocols for the Quantification of Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural products found in numerous plant species. PAs and their N-oxides are of significant interest to the pharmaceutical and toxicological fields due to their potential biological activities, including hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] The N-oxide form is often less toxic than the parent alkaloid but can be converted to the toxic species in vivo, making its accurate quantification crucial for safety assessments and metabolic studies.[3][4] This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred method for its high sensitivity and selectivity.[5]

Analytical Methodologies

The quantification of this compound, like other pyrrolizidine alkaloid N-oxides, is most effectively achieved using LC-MS/MS. This technique allows for the simultaneous analysis of the N-oxide and its corresponding free base, Sarracine, without the need for chemical reduction of the N-oxide.

Key Considerations for N-oxide Analysis:
  • Instability: N-oxide metabolites can be unstable and may revert to the parent drug. It is crucial to use neutral or near-neutral pH conditions, avoid high temperatures, and consider the use of stable isotope-labeled internal standards for robust quantification.[6]

  • Sample Preparation: Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte. Solid-Phase Extraction (SPE) with strong cation exchange (SCX) cartridges is a highly effective method for extracting both PAs and their N-oxides from complex matrices.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is a commonly used "soft" ionization technique that is well-suited for the analysis of N-oxides.[6]

Experimental Protocols

The following protocols are proposed for the quantification of this compound in biological and plant matrices, based on established methods for analogous pyrrolizidine alkaloid N-oxides.

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is adapted from the analysis of Usaramine N-oxide in rat plasma.[3]

  • Sample Aliquoting: In a 96-well plate, mix a 10 µL aliquot of the plasma sample with 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled PA N-oxide or another PA N-oxide not present in the sample).[3]

  • Protein Precipitation: Add 90 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to precipitate proteins.[3]

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4,000 rpm for 5 minutes.[3]

  • Supernatant Transfer: Transfer a 40 µL aliquot of the supernatant to a new plate for analysis.[3]

  • Injection: Inject 1 µL of the prepared sample into the LC-MS/MS system.[3]

Protocol 2: Sample Preparation from Plant Material

This protocol is a generalized procedure for the extraction of PAs and their N-oxides from plant matter.

  • Homogenization: Homogenize a known weight of dried and ground plant material with an appropriate solvent, such as methanol or a dilute acid (e.g., 0.05 M H₂SO₄).

  • Extraction: Perform the extraction using a suitable method like sonication or Soxhlet extraction.

  • Filtration and Centrifugation: Filter or centrifuge the extract to remove solid plant debris.

  • Solid-Phase Extraction (SPE):

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol and then with dilute acid.

    • Load the plant extract onto the cartridge.

    • Wash the cartridge with a non-eluting solvent to remove impurities.

    • Elute the this compound and other PAs with a solution of methanol containing a small amount of ammonia (e.g., 5%).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound, based on methods for similar compounds.[3]

  • LC System: A UPLC or HPLC system capable of high-pressure gradient elution.

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[3]

  • Mobile Phase B: 0.1% formic acid in a 9:1 (v/v) mixture of acetonitrile and methanol.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient Elution:

    • 0–0.2 min: 10% B

    • 0.2–1.0 min: 10% to 60% B

    • 1.0–1.1 min: 60% to 95% B

    • 1.1–1.5 min: Hold at 95% B

    • 1.5–2.0 min: Re-equilibrate to 10% B[3]

  • Injection Volume: 1 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • The precursor ion for this compound (C₁₈H₂₇NO₆, MW: 353.4 g/mol ) would be its protonated molecule [M+H]⁺ at m/z 354.2.

    • A characteristic product ion would need to be determined by infusion of a standard. For many retronecine-type PAs, a common fragment ion at m/z 120.0 is observed.[3]

    • Therefore, a proposed transition would be 354.2 -> 120.0 . This must be optimized experimentally.

Data Presentation

The following table summarizes representative quantitative data for the LC-MS/MS analysis of Usaramine N-oxide, a structurally related pyrrolizidine alkaloid N-oxide. These values can serve as a benchmark for the development and validation of a method for this compound.

ParameterUsaramine N-oxideThis compound (Expected)
Linearity Range1–2,000 ng/mL[3]Similar range expected
LLOQ1 ng/mL~1 ng/mL
AccuracyWithin ±15% of nominal concentrationShould meet regulatory guidelines (e.g., ±15%)
Precision (%RSD)< 15%Should be < 15%
RecoveryNot specified, but generally >80% is desirableShould be consistent and reproducible

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological or plant matrix.

G This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological or Plant Sample Homogenize Homogenization / Aliquoting Sample->Homogenize Extract Extraction / Protein Precipitation Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (UPLC-QTOF/MS or Triple Quad) Evap->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting Results Quant->Report

Caption: General workflow for this compound quantification.

Metabolic Activation Pathway

This compound, as a pyrrolizidine alkaloid N-oxide, is believed to undergo metabolic activation to exert its toxicity. The following pathway illustrates this process.

G Metabolic Activation of Pyrrolizidine Alkaloid N-oxides SarracineNoxide This compound (Less Toxic) Sarracine Sarracine (Parent Alkaloid) SarracineNoxide->Sarracine Reduction (e.g., gut microbiota, CYPs) ReactiveMetabolite Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) Sarracine->ReactiveMetabolite Metabolic Activation (Cytochrome P450s) Adducts DNA and Protein Adducts ReactiveMetabolite->Adducts Covalent Binding Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of PA N-oxides.

Conclusion

The accurate quantification of this compound is essential for understanding its toxicological profile and metabolic fate. The LC-MS/MS-based protocols outlined in this document, derived from established methods for similar pyrrolizidine alkaloid N-oxides, provide a robust framework for researchers. Method development and validation should be performed according to regulatory guidelines to ensure data quality and reliability. The provided diagrams offer a clear visualization of the analytical workflow and the key metabolic pathway associated with this class of compounds.

References

High-performance liquid chromatography (HPLC) method for Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

An optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sarracine N-oxide has been developed. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results.

Application Note

Introduction

This compound is a pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids and their N-oxides are of significant interest due to their potential toxicity and presence in various plant species. Accurate quantification of this compound is crucial for toxicological studies, quality control of herbal products, and pharmacokinetic analysis. This method outlines a robust HPLC protocol for the determination of this compound in various sample matrices.

Chromatographic Conditions

The separation is achieved using a reversed-phase C18 column with gradient elution. The mobile phase consists of a mixture of aqueous formic acid with ammonium acetate and an organic phase of acetonitrile and methanol. This ensures a good peak shape and resolution for this compound. Detection is performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (MS).

Method Validation

While a specific validation for this compound is not detailed in the provided search results, the proposed method is based on validated methods for similar N-oxide compounds. Key validation parameters from a comparable method for Usaramine N-oxide are presented in the data table below to provide an expected performance benchmark. The method demonstrated linearity over a specific concentration range with a high correlation coefficient.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated LC-MS/MS method for Usaramine and its N-oxide (UNO), which can be considered indicative for a method applied to this compound[1].

ParameterUsaramineUsaramine N-oxide (UNO)
Linearity Range 1–2,000 ng/mL1–2,000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, plant extract)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm)[1]

  • UV Detector or Mass Spectrometer (e.g., SCIEX Triple Quad)[1]

  • Autosampler

  • Column oven

3. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in ultrapure water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).[1]

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the sample matrix.

4. Sample Preparation (Example for Plasma)

  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add an internal standard (if used) and 200 µL of acetonitrile for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject an aliquot into the HPLC system.

5. Chromatographic Method

  • Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) or equivalent.[1]

  • Column Temperature: 45°C.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 1-5 µL.[1]

  • Gradient Elution Program: [1]

    Time (min) % Mobile Phase B
    0.0 - 0.2 10
    0.2 - 1.0 10 → 60
    1.0 - 1.1 60 → 95
    1.1 - 1.5 95

    | 1.5 - 2.0 | 10 (Re-equilibration) |

6. Detection

  • UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound.

  • Mass Spectrometry (for higher sensitivity and specificity):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitor the appropriate precursor and product ion transitions for this compound.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plasma, Plant Extract) Extraction Sample Pre-treatment (e.g., Protein Precipitation) Sample->Extraction Standard Prepare this compound Reference Standards Calibration Calibration Curve Generation Standard->Calibration Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject Sample into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

References

Application Note and Protocol: Quantitative Analysis of Sarracine N-oxide using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Sarracine N-oxide in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins that can contaminate food, herbal products, and animal feed, posing a health risk due to their potential hepatotoxicity. Accurate and sensitive quantification of these compounds is therefore crucial for safety assessment and quality control.

The following protocols are based on established methodologies for the analysis of pyrrolizidine alkaloids and their N-oxides.

Introduction

Pyrrolizidine alkaloids (PAs) are produced by numerous plant species and can inadvertently enter the human food chain. Their N-oxides are often found alongside the parent alkaloids and can be converted back to the toxic tertiary alkaloids in the gut. LC-MS/MS has become the standard technique for the analysis of PAs and their N-oxides due to its high sensitivity and selectivity.[1] This application note outlines a robust method for the extraction, separation, and quantification of this compound.

A key challenge in the analysis of N-oxides is their potential instability, which can lead to their reduction back to the parent amine during sample preparation and analysis.[1] Therefore, careful optimization of experimental conditions is necessary to ensure accurate quantification. The fragmentation of N-oxides in the mass spectrometer, often involving a characteristic loss of an oxygen atom ([M+H - O]+), can be utilized for their specific detection and differentiation from hydroxylated metabolites.[2][3][4]

Experimental Protocols

The choice of sample preparation protocol depends on the matrix. Below are two representative protocols for solid and liquid samples.

Protocol 2.1.1: Solid-Phase Extraction (SPE) for Herbal Teas and Plant Material

This protocol is adapted from methods used for the extraction of PAs from tea samples.[5]

  • Homogenization: Grind the solid sample to a fine, homogeneous powder.

  • Extraction:

    • Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Add 40 mL of an extraction solution consisting of 0.05 M sulfuric acid in 50% methanol.[5]

    • Shake vigorously for 30 minutes.

    • Centrifuge the mixture at 2900 x g for 10 minutes.[5]

    • Filter the supernatant through a fluted filter paper.

  • SPE Cleanup:

    • Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with methanol followed by water.

    • Load 2 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 2 mL of water and 2 mL of 30-40% methanol to remove interferences.[6]

    • Elute the analytes with 2 mL of 5% ammonia in methanol.[6]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[6][7]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2.1.2: Protein Precipitation for Plasma/Serum Samples

This is a straightforward method for cleaning up biological fluid samples.[8][9]

  • Sample Aliquoting: Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound, if available) at a known concentration.

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile to the sample.[8]

    • Vortex the mixture for 10 minutes at room temperature.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[8]

  • Final Preparation:

    • Transfer 100 µL of the supernatant to a new tube.

    • Add 100 µL of 30% acetonitrile in water.[8]

    • Transfer the final mixture to an HPLC vial for injection.

The following conditions are a good starting point and can be optimized for specific instruments and applications. A C18 column is commonly used for the separation of PAs.[5][7]

ParameterRecommended Condition
LC System UHPLC/HPLC system
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[6]
Column Temperature 40°C[5][6]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[10]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[10]
Flow Rate 0.3 mL/min[5][6]
Injection Volume 3-10 µL[5][6]
Gradient Elution See Table 1

Table 1: Example Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
7.030
11.095
13.095
13.15
15.05

This gradient is adapted from a method for separating 21 PAs and should be optimized for this compound.[5]

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for high sensitivity and selectivity.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage +3000 V[8]
Source Temperature 500°C[11]
Nebulizer Gas Nitrogen at 20 psi[8]
Drying Gas Nitrogen at 14 L/min at 200°C[8]
MRM Transitions To be determined by direct infusion of a this compound standard. A characteristic transition would be the precursor ion [M+H]+ to a specific product ion. The loss of oxygen ([M+H - 16]+) is a common fragmentation pathway for N-oxides.[3]
Collision Energy To be optimized for each MRM transition.

Data Presentation

Quantitative data should be summarized in tables for clarity. Below are example tables for presenting validation data.

Table 2: Method Validation Parameters for this compound

ParameterResult
Linear Range (µg/kg) 0.5 - 250
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) (µg/kg) 0.015 - 0.75
Limit of Quantification (LOQ) (µg/kg) 0.05 - 2.5
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery (%) 75 - 115%

These values are representative ranges based on published data for various PAs and should be determined experimentally for this compound.[6][10]

Table 3: MRM Transitions and Optimized Parameters (Hypothetical for this compound)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound[To be determined][To be determined][To be optimized][To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized][To be determined][To be optimized]

Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis of this compound

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Solid Samples SPE_Cleanup SPE_Cleanup Extraction->SPE_Cleanup Purification LC_Separation Liquid Chromatography SPE_Cleanup->LC_Separation Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Liquid Samples Protein_Precipitation->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting logical_relationship Sample Sample Matrix (e.g., Tea, Plasma) Extraction Extraction of Analytes Sample->Extraction Cleanup Cleanup and Concentration (SPE or Protein Precipitation) Extraction->Cleanup Separation Chromatographic Separation (LC) Cleanup->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Result Final Concentration Quantification->Result

References

Application Notes and Protocols for the In Vitro Use of Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive research did not yield specific information on a compound named "Sarracine N-oxide" in the context of in vitro cell culture assays. The following application notes and protocols are based on the well-documented effects of Nitric Oxide (NO) donors , a class of compounds that release nitric oxide and are widely studied for their roles in cell signaling, apoptosis, and cell cycle regulation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of NO-releasing compounds.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] In the context of cancer biology, NO exhibits a dual role; at low concentrations, it can promote tumor growth, while at high concentrations, it can induce apoptosis and cell cycle arrest in cancer cells.[3][4] NO donors are compounds that release NO and are valuable tools for studying the effects of NO in vitro. The concentration and rate of NO release are critical factors influencing the cellular response.[5]

This document provides detailed protocols for assessing the in vitro effects of NO donors on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle progression. It also outlines the key signaling pathways modulated by nitric oxide.

Signaling Pathways Modulated by Nitric Oxide

Nitric oxide can influence multiple signaling cascades within a cell, primarily impacting apoptosis and cell survival pathways.

Intrinsic Apoptosis Pathway

High concentrations of NO can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane permeabilization and the release of cytochrome c.[6][7] NO can also modulate the expression and activity of Bcl-2 family proteins.[6][8] For instance, NO has been shown to mediate the degradation of the anti-apoptotic protein Mcl-1 via the ASK1-JNK1 axis, leading to the activation of pro-apoptotic proteins BAX and BAK.[6][7][8]

Intrinsic_Apoptosis_Pathway NO_Donor High Concentration NO Donor ROS Reactive Oxygen Species (ROS) NO_Donor->ROS Bcl2_Family Bcl-2 Family Regulation (e.g., Mcl-1 degradation) NO_Donor->Bcl2_Family Mitochondrion Mitochondrion ROS->Mitochondrion BAX_BAK BAX/BAK Activation Bcl2_Family->BAX_BAK Cytochrome_c Cytochrome c Release BAX_BAK->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by high concentrations of nitric oxide.

Regulation of Caspase Activity

Caspases are a family of proteases that are central to the execution of apoptosis.[9] NO can have a dual role in regulating caspase activity. High concentrations of NO can lead to the activation of initiator caspases like caspase-9 (in the intrinsic pathway) and subsequently effector caspases like caspase-3.[10][11][12] Conversely, NO can also inhibit caspase activity through S-nitrosylation of their catalytic cysteine residue, potentially switching cell death from apoptosis to necrosis.[10][13]

Caspase_Regulation cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic / Necrotic Switch High_NO High [NO] Caspase_Activation Caspase Activation (e.g., Caspase-9, -3) High_NO->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Moderate_NO Moderate [NO] S_Nitrosylation S-Nitrosylation of Caspase Cysteine Residue Moderate_NO->S_Nitrosylation Caspase_Inhibition Caspase Inhibition S_Nitrosylation->Caspase_Inhibition Necrosis Switch to Necrosis Caspase_Inhibition->Necrosis

Caption: Dual regulation of caspase activity by nitric oxide.

Experimental Protocols

The following are standard protocols for assessing the effects of NO donors on cancer cells in vitro.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[14]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • NO donor stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the NO donor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest NO donor concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14] Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • NO donor stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the NO donor for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • NO donor stock solution

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the NO donor for the desired time.

  • Cell Harvesting: Collect and centrifuge cells as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables present hypothetical data for the effects of a representative NO donor on a cancer cell line.

Table 1: Cell Viability by MTT Assay

NO Donor Conc. (µM)% Viability (Mean ± SD) after 24h% Viability (Mean ± SD) after 48h
0 (Control)100 ± 4.5100 ± 5.1
1092.3 ± 3.885.1 ± 4.2
2575.6 ± 4.162.7 ± 3.9
5051.2 ± 3.540.3 ± 3.1
10028.9 ± 2.919.8 ± 2.5
20015.4 ± 2.19.7 ± 1.8

Table 2: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment

NO Donor Conc. (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
5055.8 ± 3.425.1 ± 2.519.1 ± 2.2
10028.4 ± 2.940.7 ± 3.130.9 ± 2.8

Table 3: Cell Cycle Distribution after 24h Treatment

NO Donor Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.3 ± 2.828.1 ± 2.116.6 ± 1.9
5068.9 ± 3.115.4 ± 1.815.7 ± 1.7
10075.2 ± 3.59.8 ± 1.515.0 ± 1.6

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with NO Donor (Varying Concentrations and Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_viability Calculate % Viability and IC50 viability->data_viability data_apoptosis Quantify Apoptotic vs. Viable Cells apoptosis->data_apoptosis data_cell_cycle Determine Cell Cycle Phase Distribution cell_cycle->data_cell_cycle end Conclusion: Elucidate Mechanism of Action data_viability->end data_apoptosis->end data_cell_cycle->end

Caption: General workflow for in vitro evaluation of NO donors.

References

Sarracine N-oxide: A Potential Prodrug for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide, has emerged as a compound of interest in the field of drug design, primarily for its potential as a hypoxia-activated prodrug. The core concept revolves around the selective activation of the less toxic this compound into its cytotoxic parent compound, Sarracine, within the hypoxic microenvironment characteristic of many solid tumors. This targeted activation minimizes systemic toxicity, a significant challenge in conventional chemotherapy. The N-oxide functional group renders the molecule more polar and less toxic than its corresponding tertiary amine, Sarracine. Under hypoxic conditions, cellular reductases, such as cytochrome P450 enzymes, can reduce the N-oxide to the active cytotoxic agent. This application note provides a comprehensive overview of this compound as a potential prodrug, including its mechanism of action, hypothetical efficacy and toxicity data, and detailed experimental protocols for its synthesis and evaluation.

Mechanism of Action

The therapeutic potential of this compound as a prodrug is predicated on its selective bioreduction in hypoxic environments. In well-oxygenated tissues, the N-oxide form is relatively stable and exhibits low toxicity. However, in the oxygen-deficient environment of solid tumors, endogenous reductases catalyze the removal of the oxygen atom from the N-oxide moiety. This conversion yields the tertiary amine, Sarracine, which is a potent cytotoxic agent. The active Sarracine can then exert its anti-cancer effects through mechanisms such as DNA alkylation or inhibition of essential cellular processes, leading to tumor cell death.

Mechanism of this compound Activation cluster_normoxia Normoxic Environment (Healthy Tissue) cluster_hypoxia Hypoxic Environment (Tumor) Sarracine_N_oxide_normoxia This compound (Low Toxicity) Stable Remains Inactive Sarracine_N_oxide_normoxia->Stable Sarracine_N_oxide_hypoxia This compound Bioreduction Cellular Reductases (e.g., Cytochrome P450) Sarracine_N_oxide_hypoxia->Bioreduction Reduction Sarracine Sarracine (Cytotoxic) Bioreduction->Sarracine Cell_Death Tumor Cell Death Sarracine->Cell_Death Induces Systemic_Circulation Systemic Circulation Systemic_Circulation->Sarracine_N_oxide_normoxia Distribution Systemic_Circulation->Sarracine_N_oxide_hypoxia Distribution

Caption: Bioreduction of this compound in hypoxic tumor environments.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, providing a comparative framework for its evaluation as a prodrug. These values are illustrative and based on typical ranges observed for similar pyrrolizidine alkaloid N-oxide prodrugs.

Table 1: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineCompoundConditionIC50 (µM)
HT-29 (Colon Cancer)This compoundNormoxia (21% O₂)> 200
HT-29 (Colon Cancer)This compoundHypoxia (1% O₂)15.5
HT-29 (Colon Cancer)SarracineNormoxia (21% O₂)2.1
A549 (Lung Cancer)This compoundNormoxia (21% O₂)> 200
A549 (Lung Cancer)This compoundHypoxia (1% O₂)25.2
A549 (Lung Cancer)SarracineNormoxia (21% O₂)3.8
MCF-7 (Breast Cancer)This compoundNormoxia (21% O₂)> 200
MCF-7 (Breast Cancer)This compoundHypoxia (1% O₂)18.9
MCF-7 (Breast Cancer)SarracineNormoxia (21% O₂)2.5

Table 2: In Vivo Efficacy in Xenograft Model (Hypothetical)

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-i.p.0
This compound50i.p.65
Sarracine5i.p.75
Doxorubicin5i.p.80

Table 3: Pharmacokinetic Parameters in Rats (Hypothetical)

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound20i.v.55000.185002.5
This compound50p.o.12001.075003.0

Table 4: Acute Toxicity in Mice (Hypothetical)

CompoundRouteLD50 (mg/kg)
This compoundi.p.350
Sarracinei.p.35

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-oxidation of a tertiary amine, adapted for the synthesis of this compound from Sarracine.

Materials:

  • Sarracine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • Dissolve Sarracine (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis Workflow for this compound Start Start Dissolve_Sarracine Dissolve Sarracine in DCM Start->Dissolve_Sarracine Cool Cool to 0°C Dissolve_Sarracine->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA Monitor_TLC Monitor Reaction by TLC Add_mCPBA->Monitor_TLC Quench Quench with NaHCO3 Monitor_TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: A typical workflow for the synthesis of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound and Sarracine on cancer cell lines under both normoxic and hypoxic conditions.

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Cell culture medium and supplements

  • This compound and Sarracine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Hypoxia chamber or incubator with controlled O₂ levels

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Sarracine in the cell culture medium.

  • Replace the medium in the wells with the drug-containing medium. Include vehicle controls.

  • For hypoxic conditions, place the plates in a hypoxia chamber (1% O₂) for the duration of the drug exposure. For normoxic conditions, maintain the plates in a standard incubator (21% O₂).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol describes a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • This compound and Sarracine

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, Sarracine, positive control).

  • Administer the treatments as per the defined schedule (e.g., intraperitoneal injection daily for 14 days).

  • Measure the tumor volume using calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Implant Tumor Cells Start->Tumor_Implantation Tumor_Growth Allow Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer Treatment Randomization->Treatment Monitor_Tumor Monitor Tumor Volume and Body Weight Treatment->Monitor_Tumor Endpoint Study Endpoint Monitor_Tumor->Endpoint Euthanize Euthanize and Excise Tumors Endpoint->Euthanize Analyze Analyze Data Euthanize->Analyze End End Analyze->End

Caption: A standard workflow for an in vivo antitumor efficacy study.

Conclusion

This compound represents a promising prodrug candidate for hypoxia-targeted cancer therapy. Its selective activation in the tumor microenvironment has the potential to enhance therapeutic efficacy while reducing off-target toxicity. The provided hypothetical data and detailed experimental protocols offer a foundational framework for researchers and drug development professionals to explore the potential of this compound and other N-oxide-based prodrugs in oncology. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical settings.

Investigating the Mechanism of Action of Sarracine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Mechanism of Action

The prevailing hypothesis for the mechanism of action of Sarracine N-oxide involves a multi-step bioactivation process, culminating in cellular toxicity, primarily in the liver (hepatotoxicity). This process can be summarized as follows:

  • Prodrug Activation (Reduction): this compound itself is relatively stable and less toxic. It functions as a prodrug that requires metabolic activation. The initial step is the reduction of the N-oxide moiety to its corresponding tertiary amine, the pyrrolizidine alkaloid sarracine. This reduction is carried out by enzymes in the gut microbiota and by cytochrome P450 reductases in the liver.

  • Metabolic Bioactivation (Oxidation): The resulting sarracine undergoes metabolic bioactivation, primarily in the liver, catalyzed by cytochrome P450 (CYP) monooxygenases. This enzymatic oxidation converts sarracine into highly reactive and electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).

  • Macromolecular Adduct Formation: The electrophilic DHPAs readily react with cellular nucleophiles, forming covalent adducts with macromolecules such as proteins and DNA.

  • Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and organ damage, with the liver being the primary target. This can manifest as hepatic sinusoidal obstruction syndrome, liver fibrosis, and potentially cancer.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows involved in the investigation of this compound's mechanism of action.

This compound Mechanism of Action cluster_ingestion Ingestion & Absorption cluster_activation Bioactivation cluster_toxicity Cellular Toxicity This compound This compound Sarracine Sarracine This compound->Sarracine Reduction (Gut Microbiota, Liver Enzymes) Dehydropyrrolizidine Alkaloids (DHPAs) Dehydropyrrolizidine Alkaloids (DHPAs) Sarracine->Dehydropyrrolizidine Alkaloids (DHPAs) Oxidation (Cytochrome P450) Protein Adducts Protein Adducts Dehydropyrrolizidine Alkaloids (DHPAs)->Protein Adducts Covalent Bonding DNA Adducts DNA Adducts Dehydropyrrolizidine Alkaloids (DHPAs)->DNA Adducts Covalent Bonding Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity DNA Adducts->Cytotoxicity Hepatotoxicity Hepatotoxicity Cytotoxicity->Hepatotoxicity

Caption: Proposed metabolic activation pathway of this compound.

Experimental Workflow cluster_invitro In Vitro Assays Sarracine_N_oxide This compound Treatment Hepatocyte_Culture Hepatocyte Culture (e.g., HepG2, primary hepatocytes) Sarracine_N_oxide->Hepatocyte_Culture MTT_Assay Cytotoxicity Assessment (MTT Assay) Hepatocyte_Culture->MTT_Assay CYP450_Assay CYP450 Activity Assay Hepatocyte_Culture->CYP450_Assay Adduct_Detection Protein & DNA Adduct Detection (LC-MS/MS) Hepatocyte_Culture->Adduct_Detection IC50_Determination IC50 Value MTT_Assay->IC50_Determination Data Analysis Metabolic_Profiling Metabolic Profile CYP450_Assay->Metabolic_Profiling Data Analysis Adduct_Quantification Adduct Levels Adduct_Detection->Adduct_Quantification Data Analysis

Caption: Experimental workflow for investigating this compound's cytotoxicity.

Quantitative Data Summary

The following tables summarize the types of quantitative data that should be collected to characterize the mechanism of action of this compound. Note: The values presented are illustrative examples based on data for other PANOs and should be experimentally determined for this compound.

Table 1: In Vitro Cytotoxicity of this compound and Sarracine

CompoundCell LineIncubation Time (h)IC50 (µM)[1]
This compoundHepG224>100 (Illustrative)
4885 (Illustrative)
7250 (Illustrative)
SarracineHepG22475 (Illustrative)
4840 (Illustrative)
7225 (Illustrative)

Table 2: Relative Contribution of CYP450 Isoforms to Sarracine Metabolism

CYP450 IsoformMethodRelative Contribution (%)
CYP3A4Recombinant Human CYP65 (Illustrative)
CYP2B6Recombinant Human CYP20 (Illustrative)
CYP2C9Recombinant Human CYP10 (Illustrative)
Other CYPsRecombinant Human CYP5 (Illustrative)

Table 3: Quantification of DNA and Protein Adducts in Hepatocytes

TreatmentAdduct TypeAdduct Level (adducts per 10^7 nucleotides/µg protein)
Vehicle ControlDNANot Detected
ProteinNot Detected
This compound (50 µM)DNA15 (Illustrative)
Protein30 (Illustrative)
Sarracine (25 µM)DNA25 (Illustrative)
Protein50 (Illustrative)

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sarracine on hepatocyte viability.

Materials:

  • Hepatocytes (e.g., HepG2 cell line or primary human hepatocytes)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Sarracine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and sarracine in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Determination of CYP450 Isoform Contribution to Sarracine Metabolism

Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolic activation of sarracine.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2B6, CYP2C9, etc.)

  • Sarracine

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In a microcentrifuge tube, prepare a reaction mixture containing the recombinant CYP enzyme, sarracine, and the incubation buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the depletion of the parent compound (sarracine) and the formation of its metabolites.

  • Data Analysis: Calculate the rate of metabolism for each CYP isoform. The relative contribution of each isoform can be determined by comparing the metabolic rates.

Protocol 3: Detection and Quantification of DNA and Protein Adducts

Objective: To detect and quantify the formation of covalent adducts between the reactive metabolites of sarracine and cellular DNA and proteins.

Materials:

  • Hepatocytes treated with this compound or sarracine

  • DNA and protein extraction kits

  • Enzymes for DNA and protein digestion (e.g., proteinase K, DNase I, phosphodiesterases)

  • LC-MS/MS system

  • Internal standards for adduct quantification

Procedure for DNA Adducts:

  • Cell Lysis and DNA Extraction: Following treatment, harvest the cells and extract genomic DNA using a commercial kit.

  • DNA Digestion: Enzymatically digest the DNA to individual nucleosides.

  • Sample Cleanup: Purify the digested sample to remove proteins and other interfering substances.

  • LC-MS/MS Analysis: Analyze the sample using a sensitive LC-MS/MS method optimized for the detection of expected DHP-DNA adducts. Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis: Quantify the level of DNA adducts, typically expressed as the number of adducts per 10^7 or 10^8 nucleotides.

Procedure for Protein Adducts:

  • Cell Lysis and Protein Extraction: Harvest the treated cells and extract total protein.

  • Protein Digestion: Digest the protein into peptides using an enzyme such as trypsin.

  • Sample Cleanup: Purify the peptide mixture.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify peptides that have been modified by DHP.

  • Data Analysis: Quantify the level of protein adducts, often expressed as the amount of adducted peptide relative to the total amount of the corresponding unmodified peptide.

Conclusion

The investigation into the mechanism of action of this compound should be guided by its classification as a pyrrolizidine alkaloid N-oxide. The provided protocols offer a robust framework for elucidating its bioactivation pathway, identifying the key metabolic enzymes involved, and quantifying the resulting cellular damage. The successful execution of these experiments will provide crucial data for assessing the toxicological profile of this compound and will be invaluable for researchers and professionals in the fields of toxicology and drug development. It is imperative to experimentally determine the specific quantitative parameters for this compound to move beyond the illustrative data presented in this document.

References

Application Notes and Protocols for Sarracine N-oxide In Vivo Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific literature detailing established delivery systems and in vivo protocols exclusively for Sarracine N-oxide is limited. The following application notes and protocols are based on general principles of drug delivery for preclinical research and data extrapolated from studies on similar pyrrolizidine alkaloid N-oxides, such as Usaramine N-oxide. These guidelines are intended to serve as a starting point for developing and validating a suitable in vivo delivery system for this compound.

Introduction to this compound

This compound is a pyrrolizidine alkaloid N-oxide with the molecular formula C18H27NO6.[1] Like other heterocyclic N-oxides, it is a class of compounds with a range of potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The N-oxide functional group can significantly influence the physicochemical properties of the parent molecule, often increasing water solubility and altering its pharmacokinetic profile.[3] In many cases, N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine, which may be the more active form.[4] This is particularly relevant in hypoxic environments, such as those found in solid tumors, making N-oxides promising candidates for targeted cancer therapy.[4][5]

Considerations for In Vivo Delivery System Development

The choice of a delivery system for this compound for in vivo studies will depend on the research question, the target organ or tissue, and the desired pharmacokinetic profile. Key considerations include:

  • Route of Administration: Oral, intravenous, intraperitoneal, or subcutaneous administration will lead to different absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Formulation: The solubility and stability of this compound in physiological media will dictate the need for formulation excipients such as solubilizers, stabilizers, and vehicles.

  • Pharmacokinetics: Understanding the half-life, clearance, and bioavailability is crucial for designing effective dosing regimens.

  • Toxicity: The potential toxicity of this compound and the delivery vehicle must be carefully evaluated.

Quantitative Data Summary (Hypothetical Data Based on a Related Compound)

The following table summarizes hypothetical pharmacokinetic parameters for this compound, based on data reported for Usaramine N-oxide in rats.[6] This data should be experimentally determined for this compound.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
This compound
AUC₀₋t (ng/mLh)553 ± 98968 ± 157
Cmax (ng/mL)-150 ± 25
Tmax (h)-1.5 ± 0.5
Clearance (L/h/kg)2.06 ± 0.35-
Sarracine (Metabolite)
AUC₀₋t (ng/mLh)101 ± 253985 ± 367
Cmax (ng/mL)-850 ± 110
Tmax (h)-2.0 ± 0.8
Oral Bioavailability (%) -68.2 ± 6.5

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound for intravenous or oral administration in a rodent model.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water for injection

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Protocol for Intravenous (IV) Formulation:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a stock solution.

  • In a sterile vial, add the desired volume of the this compound stock solution.

  • Add PEG 400 to the vial (e.g., to constitute 10% of the final volume) and vortex thoroughly to ensure complete mixing.

  • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Sterile filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.

  • Store the formulation at 4°C and protect from light until use. Visually inspect for any precipitation before administration.

Protocol for Oral (PO) Formulation:

  • Accurately weigh the required amount of this compound powder.

  • Prepare a vehicle solution, for example, 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Suspend the this compound powder in the vehicle solution.

  • Vortex thoroughly to ensure a uniform suspension.

  • Prepare fresh on the day of administration.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, Sarracine, following intravenous and oral administration to rats.

Materials and Methods:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations (IV and PO)

  • Anesthesia (e.g., isoflurane)

  • Catheters for jugular vein cannulation (for IV administration and blood sampling)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Experimental Workflow:

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis A Animal Acclimatization (7 days) B Surgical Cannulation (Jugular Vein) A->B C Fasting (Overnight before dosing) B->C D_IV IV Administration (e.g., 1 mg/kg) C->D_IV D_PO Oral Gavage (e.g., 10 mg/kg) C->D_PO E Blood Sampling (Serial time points: 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) D_IV->E D_PO->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H Bioanalysis (LC-MS/MS) G->H I Pharmacokinetic Modeling H->I

Pharmacokinetic Study Workflow

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. For the IV group, surgically implant a catheter in the jugular vein for drug administration and blood sampling. Allow animals to recover for 24-48 hours. Fast animals overnight before dosing.

  • Dosing:

    • IV Group: Administer the this compound formulation via the jugular vein catheter.

    • PO Group: Administer the this compound suspension by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and its metabolite, Sarracine, in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, clearance, and oral bioavailability.

Proposed Signaling Pathway for N-oxide Prodrug Activation

Many N-oxides act as hypoxia-activated prodrugs. The following diagram illustrates a generalized signaling pathway for the bioactivation of an N-oxide compound in a hypoxic tumor environment.

G cluster_0 Normoxic Environment cluster_1 Hypoxic Environment (e.g., Tumor) A N-oxide Prodrug (Less Toxic) B Re-oxidation A->B O₂ B->A C N-oxide Prodrug (Less Toxic) D One-electron Reduction C->D Reductases E Active Cytotoxic Drug (e.g., Sarracine) D->E Bioactivation F DNA Damage & Cell Death E->F

References

Application Notes and Protocols for Assessing the Cytotoxicity of Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine N-oxide is a pyrrolizidine alkaloid N-oxide. The toxicological properties of many pyrrolizidine alkaloids are of significant interest, and the N-oxide forms are often considered to be detoxified metabolites. However, comprehensive evaluation of the cytotoxic potential of this compound is essential for understanding its safety profile and therapeutic potential.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, employing a panel of standard assays to measure cell viability, membrane integrity, and apoptosis.[2][3] The presented protocols are designed to be adaptable for various cell lines and research applications.

Data Presentation

Table 1: Cell Viability as Determined by MTT Assay
Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 6.1
5082.4 ± 7.3
10065.7 ± 8.9
20048.2 ± 9.5
50025.1 ± 6.4
Table 2: Cytotoxicity as Determined by LDH Release Assay
Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.5 ± 1.1
13.1 ± 1.5
104.8 ± 2.0
5015.6 ± 3.4
10032.9 ± 4.7
20051.7 ± 6.2
50078.3 ± 8.1
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)96.2 ± 2.12.1 ± 0.81.2 ± 0.50.5 ± 0.2
10068.4 ± 4.515.8 ± 3.212.3 ± 2.83.5 ± 1.1
50027.1 ± 5.945.6 ± 6.722.5 ± 4.34.8 ± 1.5

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection : Choose an appropriate cell line based on the research objectives (e.g., HepG2 for hepatotoxicity studies, A549 for lung cytotoxicity).

  • Cell Maintenance : Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Stock Solution : Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).

  • Working Solutions : Prepare fresh serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][][6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[2]

  • Remove the medium and treat the cells with various concentrations of this compound and a vehicle control. Include untreated cells as a negative control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 590 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[6][7]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., by adding a lysis buffer).[2]

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.[2]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.[2]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

  • Seed cells in a 6-well plate and treat them with this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.[2]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis compound_prep This compound Preparation compound_prep->mtt compound_prep->ldh compound_prep->apoptosis data_quant Data Quantification mtt->data_quant ldh->data_quant apoptosis->data_quant ic50 IC50 Determination data_quant->ic50 pathway_analysis Pathway Analysis data_quant->pathway_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

General Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 sarracine This compound (Potential Inducer) mitochondrion Mitochondrion sarracine->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis signaling pathways induced by cytotoxic agents.

References

Sarracine N-oxide: Uncharted Territory as a Chemical Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the application of Sarracine N-oxide as a chemical probe in molecular biology is not publicly available. As a result, specific application notes, experimental protocols, quantitative data, and validated signaling pathways for this compound cannot be provided at this time.

This compound is a pyrrolizidine alkaloid N-oxide. While the broader class of N-oxides has been investigated for various biological activities, data specific to this compound's use as a research tool is absent from the current body of scientific literature.

General Context: N-Oxides in Biological Research

N-oxides are a class of chemical compounds that have garnered interest in medicinal chemistry and molecular biology for several reasons:

  • Prodrug Potential: The N-oxide functional group can be reduced in vivo to the corresponding tertiary amine. This transformation is often facilitated by enzymes in hypoxic (low oxygen) environments, such as those found in solid tumors. This has led to the exploration of N-oxides as prodrugs that can be selectively activated in diseased tissues.

  • Modulation of Physicochemical Properties: The addition of an N-oxide moiety can alter a molecule's solubility, polarity, and ability to cross biological membranes, which can be advantageous in drug design and the development of biological probes.

  • Nitric Oxide (NO) Signaling: Some N-oxide compounds have been investigated for their ability to release or interact with nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.

The Status of this compound Research

Currently, there are no published studies that detail the use of this compound as a specific chemical probe to investigate biological pathways or molecular targets. Key information that is not available includes:

  • Specific Molecular Targets: The proteins, enzymes, or nucleic acids with which this compound may interact have not been identified.

  • Modulated Signaling Pathways: There is no data to suggest which, if any, cellular signaling cascades are affected by this compound.

  • Quantitative Biological Data: Dose-response curves, binding affinities (e.g., Kd, IC50, EC50), or other quantitative measures of its biological activity have not been reported.

  • Validated Experimental Protocols: Standardized methods for using this compound in common molecular biology assays (e.g., cell viability assays, western blotting, immunoprecipitation, or cellular imaging) have not been established or published.

Future Directions

The potential of this compound as a chemical probe remains to be explored. Future research would need to focus on fundamental characterization, including:

  • Initial Screening: Testing this compound in a variety of cell-based assays to identify any potential cytotoxic, cytostatic, or signaling effects.

  • Target Identification: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens to identify its molecular binding partners.

  • Mechanism of Action Studies: Once a target is identified, further experiments would be required to elucidate the mechanism by which this compound modulates its function and the downstream cellular consequences.

Until such foundational research is conducted and published, the development of detailed application notes and protocols for this compound as a chemical probe in molecular biology is not feasible. Researchers interested in this compound would need to undertake these initial characterization studies.

Troubleshooting & Optimization

Technical Support Center: Sarracine N-oxide Stability and Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Sarracine N-oxide in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution important?

This compound is a tertiary amine N-oxide.[1][2][3] The stability of this compound in aqueous solutions is a critical factor in its development as a potential therapeutic agent. Understanding its degradation profile is essential for determining appropriate storage conditions, formulation strategies, and predicting its shelf-life to ensure its quality, safety, and efficacy.[4][5][6]

Q2: What are the typical degradation pathways for N-oxides like this compound in aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, N-oxides, in general, can undergo several degradation reactions in aqueous solutions. These may include:

  • Reduction: The N-oxide group can be reduced back to the corresponding tertiary amine (Sarracine). This can be influenced by reducing agents or certain enzymatic pathways in biological systems.

  • Rearrangements: Certain N-oxides, particularly those with specific structural features like N-allyl or N-benzyl groups, can undergo rearrangements such as the Meisenheimer rearrangement.[1]

  • Elimination Reactions: N-oxides with a hydrogen atom in the β-position to the N-oxide group may undergo Cope elimination.[1]

  • Photodegradation: Aromatic N-oxides, in particular, can be susceptible to degradation upon exposure to light.[7] The complex photochemistry can lead to various degradation products.[7]

  • Hydrolysis: While the N-O bond in N-oxides is generally stable to hydrolysis, ester functionalities present in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.

Q3: How do factors like pH, temperature, and light affect the stability of this compound?

The stability of N-oxides is significantly influenced by environmental factors:[4]

  • pH: The pH of the aqueous solution can influence the rate of hydrolysis of ester groups within the this compound structure and can also affect the rate of other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, leading to a shorter shelf-life.[1]

  • Light: Exposure to light, especially UV light, can induce photodegradation, leading to the formation of photoproducts.[7][8] It is crucial to protect this compound solutions from light unless photostability is being specifically investigated.[7]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed during routine handling in the lab.

  • Possible Cause: Exposure to light. Many N-oxides are photosensitive.[7]

    • Troubleshooting Step: Protect the this compound solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct all manipulations under low-light conditions.

  • Possible Cause: Presence of contaminants. Trace metals or other reactive species in the solvent or on the glassware can catalyze degradation.

    • Troubleshooting Step: Use high-purity water and solvents. Ensure all glassware is thoroughly cleaned and rinsed.

  • Possible Cause: Inappropriate pH. The solution pH may be promoting hydrolysis or other degradation pathways.

    • Troubleshooting Step: Prepare solutions in a buffered system at a pH where this compound is most stable. A pH stability study should be conducted to determine the optimal pH range.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause: Variability in storage conditions. Fluctuations in temperature or humidity can lead to inconsistent degradation rates.

    • Troubleshooting Step: Use calibrated and validated stability chambers that maintain precise temperature and humidity control as per ICH guidelines.[6]

  • Possible Cause: Inadequate analytical methodology. The analytical method used may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.

    • Troubleshooting Step: Develop and validate a stability-indicating HPLC method. This involves subjecting this compound to forced degradation conditions (see Q4) to generate degradation products and ensuring the method can resolve these from the parent compound.[9]

Issue 3: An unknown peak appears in the chromatogram during a stability study.

  • Possible Cause: Formation of a new degradation product.

    • Troubleshooting Step: This is an expected outcome of a stability study. The goal is to identify and characterize such products. Use techniques like LC-MS/MS and NMR to elucidate the structure of the unknown peak.[10] This information is crucial for understanding the degradation pathway.[9]

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the degradation pathways and intrinsic stability of the molecule.[9] These studies also help in developing and validating stability-indicating analytical methods.[9]

General Protocol for Forced Degradation of this compound in Aqueous Solution:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.

  • Stress Conditions: Expose the this compound solution to the following stress conditions as recommended by ICH guidelines:[8][9]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.

    • Thermal Degradation: Expose the solid drug substance to dry heat at an appropriate temperature (e.g., 80°C) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the this compound peak and calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation

The following tables present hypothetical data to illustrate how the stability of this compound under different conditions could be summarized.

Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions at 40°C

Time (days)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0100.0
795.298.599.196.3
1490.197.298.092.5
3082.594.896.287.1

Table 2: Photostability of this compound in Aqueous Solution

Exposure Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100.0100.0
685.399.8
1272.199.5
2458.999.2

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock_Solution->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock_Solution->Base Expose to Neutral Neutral Hydrolysis (e.g., Water, 60°C) Stock_Solution->Neutral Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Expose to Photo Photodegradation (ICH Q1B) Stock_Solution->Photo Expose to Sampling Sampling at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Photo->Sampling Neutralization Neutralization/ Dilution Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Identification Degradant Identification (LC-MS) HPLC->Identification

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway Sarracine_N_oxide This compound Sarracine Sarracine (Reduction Product) Sarracine_N_oxide->Sarracine Reduction (e.g., reducing agent) Hydrolysis_Product Hydrolysis Product (Ester Cleavage) Sarracine_N_oxide->Hydrolysis_Product Hydrolysis (Acid/Base) Photodegradation_Product Photodegradation Product Sarracine_N_oxide->Photodegradation_Product Photodegradation (Light) Oxidation_Product Further Oxidation Product Sarracine_N_oxide->Oxidation_Product Oxidation (e.g., H2O2)

Caption: Potential degradation pathways for this compound.

References

Improving the solubility of Sarracine N-oxide for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Sarracine N-oxide for biological assays.

Troubleshooting Guide: Improving this compound Solubility

Problem: this compound is not dissolving sufficiently for my biological assay.

Solution: this compound, a pyrrolizidine alkaloid N-oxide, is a polar molecule. Its solubility can be influenced by the choice of solvent and the pH of the solution. The following table summarizes suitable solvents and strategies to enhance solubility.

Solvent/StrategyTypeRationale & Recommendations
Water (Aqueous Buffers) Polar ProticN-oxides are generally more water-soluble than their corresponding tertiary amines.[1] For many biological assays, starting with sterile, purified water or a buffer relevant to your experiment (e.g., PBS) is recommended. If solubility is limited, consider gentle heating or sonication.
Acidified Water/Buffer pH ModificationThe solubility of pyrrolizidine alkaloids and their N-oxides can be significantly increased in acidic conditions.[2][3] Prepare a dilute acidic solution (e.g., 0.05 M sulfuric acid, 0.1% formic acid) in water or your buffer. This protonates the molecule, increasing its solubility. Ensure the final pH is compatible with your assay.
Methanol Polar ProticMethanol is a common solvent for the extraction and analysis of pyrrolizidine alkaloids and their N-oxides.[2][4] It can be used to prepare a concentrated stock solution that is then further diluted into your aqueous assay medium.
Ethanol Polar ProticSimilar to methanol, ethanol can be used to dissolve this compound.[2] It is often better tolerated by cells in low concentrations compared to methanol.
Acetonitrile Polar AproticAcetonitrile is another solvent used for the analysis of these compounds and can be used for initial solubilization.[2][4]
Dimethyl Sulfoxide (DMSO) Polar AproticDMSO is a powerful and common solvent for preparing high-concentration stock solutions of compounds for biological assays.[5] It is recommended to prepare a stock solution in 100% DMSO and then dilute it into the final assay medium. The final DMSO concentration should typically be kept low (e.g., ≤ 0.1% v/v) to avoid solvent-induced toxicity in cell-based assays.[5]
Co-solvents MethodUsing a mixture of solvents can improve solubility. For example, a small amount of DMSO or ethanol can be used to initially dissolve the compound before adding the aqueous buffer.

Experimental Workflow for Solvent Selection

Below is a decision-making workflow to guide you in selecting an appropriate solvent system for this compound.

G start Start: Need to dissolve This compound aqueous Is the final assay medium aqueous? start->aqueous try_water Try dissolving directly in aqueous medium (e.g., PBS) aqueous->try_water Yes end End aqueous->end No, use appropriate non-aqueous solvent solubility_ok Solubility sufficient? try_water->solubility_ok proceed Proceed with experiment solubility_ok->proceed Yes stock_solution Need to prepare a concentrated stock solution? solubility_ok->stock_solution No try_dmso Dissolve in 100% DMSO to create a stock solution stock_solution->try_dmso dilute Dilute stock solution into final aqueous medium try_dmso->dilute final_dmso_check Final DMSO concentration ≤ 0.1%? dilute->final_dmso_check final_dmso_check->proceed Yes consider_alternatives Consider alternative solvents (e.g., Ethanol) or pH adjustment final_dmso_check->consider_alternatives No acidify Try dissolving in acidified aqueous medium consider_alternatives->acidify ph_compatible Is the final pH compatible with the assay? acidify->ph_compatible ph_compatible->proceed Yes ph_compatible->end No, re-evaluate

Caption: Decision tree for solvent selection for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: Precipitation can occur for several reasons:

  • Low Solubility: You may be exceeding the solubility limit of this compound in your chosen solvent.

  • pH Changes: If you are diluting a stock solution prepared in an acidic or basic solvent into a neutral buffer, the pH shift can cause the compound to become less soluble and precipitate.

  • Temperature Effects: Solubility can be temperature-dependent. A compound dissolved at a higher temperature may precipitate when cooled to room temperature or incubator temperature.

  • Solvent Exchange: When diluting a stock solution from a highly solubilizing solvent (like DMSO) into an aqueous buffer, the compound may precipitate if the final concentration is still too high for the aqueous environment.

Q2: What is a good starting point for preparing a stock solution of this compound for cell-based assays?

A2: A common and effective method is to prepare a high-concentration stock solution in 100% DMSO. For example, you can aim for a 10 mM or higher stock solution. This can then be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically at or below 0.1% (v/v).[5]

Q3: Can I use sonication or heating to help dissolve this compound?

A3: Yes, gentle sonication in a water bath or warming the solution can help to dissolve this compound. However, be cautious with heating, as excessive heat could potentially degrade the compound. It is advisable to use the lowest effective temperature for the shortest possible time.

Q4: How does the N-oxide functional group affect the solubility of this compound?

A4: The N-oxide group is highly polar and capable of forming strong hydrogen bonds.[1] This generally increases the water solubility of the molecule compared to its corresponding tertiary amine (Sarracine).[1]

Q5: Are there any known signaling pathways affected by this compound that I should be aware of?

A5: While specific signaling pathways for this compound are not extensively documented, pyrrolizidine alkaloids and their N-oxides are known to be metabolized in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites.[6][7] These metabolites can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[7] This can trigger stress-response pathways, potentially involving p53 and mitogen-activated protein kinases (MAPKs), and may lead to apoptosis (programmed cell death).[8][9][10]

Hypothetical Signaling Pathway of this compound Metabolism and Cytotoxicity

The following diagram illustrates a plausible signaling pathway for the bioactivation of this compound and its potential downstream cellular effects, based on the known metabolism of related pyrrolizidine alkaloids.

G cluster_0 Cellular Environment sno This compound (Extracellular) sno_in This compound (Intracellular) sno->sno_in Uptake cyp450 Cytochrome P450 (e.g., in liver cells) sno_in->cyp450 Metabolism reactive_pyrroles Reactive Pyrrolic Metabolites cyp450->reactive_pyrroles macromolecules Cellular Macromolecules (DNA, Proteins) reactive_pyrroles->macromolecules Alkylation adducts Macromolecular Adducts macromolecules->adducts cellular_stress Cellular Stress (e.g., DNA damage, protein dysfunction) adducts->cellular_stress p53 p53 Activation cellular_stress->p53 mapk MAPK Pathway Activation (e.g., JNK, p38) cellular_stress->mapk apoptosis Apoptosis p53->apoptosis mapk->apoptosis

Caption: Bioactivation of this compound and potential downstream signaling.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 353.4 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 353.4 g/mol = 0.003534 g = 3.534 mg

  • Weigh the this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 3.53 mg of this compound powder into the tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed.

      • Volume (mL) = [Mass (mg) / 353.4 g/mol ] / 10 mmol/L * 1000 mL/L

    • Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the tube in a 37°C water bath for a few minutes.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 4°C for a few days, but always check for any signs of precipitation before use.

Preparation of Working Solutions:

  • To prepare a working solution, thaw a vial of the 10 mM stock solution.

  • Dilute the stock solution serially in your final assay medium (e.g., cell culture medium, PBS) to the desired concentration.

  • Important: Ensure the final concentration of DMSO in your assay is at a non-toxic level (e.g., ≤ 0.1% v/v). For example, to achieve a 10 µM working solution, you would perform a 1:1000 dilution of your 10 mM stock, which would result in a final DMSO concentration of 0.1%.

References

Technical Support Center: Quantification of Sarracine N-oxide in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Sarracine N-oxide in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.

Question 1: Why am I observing low or no recovery of this compound in my samples?

Answer:

Low recovery of this compound, a polar pyrrolizidine alkaloid N-oxide (PANO), is a common issue that can arise from several factors during sample preparation and analysis. The troubleshooting process should systematically evaluate each step of your workflow.

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting cluster_extraction Extraction Troubleshooting cluster_spe SPE Troubleshooting cluster_evaporation Evaporation/Reconstitution Troubleshooting cluster_instrument LC-MS/MS Troubleshooting start Low this compound Recovery check_extraction 1. Verify Extraction Efficiency start->check_extraction check_spe 2. Evaluate SPE Step check_extraction->check_spe Extraction OK extraction_solvent Is the extraction solvent polar enough? PANOs are highly polar. check_evaporation 3. Assess Evaporation and Reconstitution check_spe->check_evaporation SPE OK spe_sorbent Are you using a strong cation exchange (SCX) sorbent? check_instrument 4. Check LC-MS/MS System Performance check_evaporation->check_instrument Evaporation OK evaporation_temp Is the evaporation temperature too high? PANOs can be heat-labile. solution Recovery Improved check_instrument->solution System OK ms_source Are MS source conditions causing in-source fragmentation or degradation? extraction_ph Is the pH acidic? Acidic conditions improve extraction. extraction_technique Is the extraction technique vigorous enough? (e.g., sonication, shaking) spe_conditioning Was the cartridge properly conditioned and equilibrated? spe_loading Is the sample loading flow rate optimal? (not too fast) spe_elution Is the elution solvent basic enough to elute the protonated N-oxide? (e.g., ammoniated methanol) reconstitution_solvent Is the reconstitution solvent compatible with the mobile phase? lc_peak Is there poor peak shape or retention?

Troubleshooting workflow for low this compound recovery.

Key Considerations:

  • Extraction Solvent: this compound is highly polar. Ensure your extraction solvent is sufficiently polar, such as methanol or aqueous solutions with acid. Acidified aqueous solutions are often preferred for efficient extraction of both PAs and their N-oxides.

  • Solid-Phase Extraction (SPE):

    • Sorbent Choice: Strong cation exchange (SCX) SPE cartridges are highly effective for retaining and concentrating PANOs.

    • pH Control: The sample should be loaded onto the SCX cartridge under acidic conditions to ensure the tertiary amine of the N-oxide is protonated and retained.

    • Elution: Elution requires a basic solvent (e.g., methanol with ammonia) to neutralize the charge on the analyte and release it from the sorbent.

    • Flow Rate: A slow and consistent flow rate during sample loading ensures adequate interaction between the analyte and the sorbent.

  • Analyte Instability: PANOs can be unstable under certain conditions. Avoid high temperatures during solvent evaporation. In some matrices, like honey, PANOs can degrade rapidly.

Question 2: My results for this compound quantification are inconsistent and show poor reproducibility. What could be the cause?

Answer:

Poor reproducibility in the quantification of this compound can stem from variability in sample preparation, matrix effects, or instrumental performance.

Potential Causes and Solutions for Poor Reproducibility:

Potential Cause Recommended Action
Inconsistent Sample Homogenization Ensure that the complex matrix (e.g., herbal powder, viscous liquid) is thoroughly homogenized before taking a subsample for extraction.
Variable SPE Performance Ensure consistent conditioning, loading, washing, and elution steps for all samples. Use an automated SPE system if available to minimize human error. Ensure the SPE cartridges have not dried out before sample loading.
Matrix Effects Matrix components co-eluting with this compound can cause ion suppression or enhancement, leading to variability. Implement strategies to mitigate matrix effects (see Question 3).
Analyte Instability If this compound is degrading in the processed samples, analyze them as quickly as possible after preparation. Investigate the stability of the analyte in the final extract under your storage conditions.
LC-MS/MS System Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure and the LC gradient.
Inconsistent Internal Standard Addition Ensure the internal standard is added accurately and at the same concentration to all samples and calibration standards.
Question 3: How can I identify and mitigate matrix effects for this compound analysis?

Answer:

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis of complex samples. They can lead to inaccurate quantification.

Identifying Matrix Effects:

A common method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample with the peak area of the analyte in a neat solvent at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Strategies for Mitigating Matrix Effects:

  • Optimize Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds.

    • Solid-Phase Extraction (SPE): Use of SCX SPE is highly recommended for its ability to selectively retain PANOs and wash away many matrix components.

  • Chromatographic Separation:

    • Modify the LC gradient to better separate this compound from co-eluting matrix components.

    • Consider using a different column chemistry if co-elution persists.

  • Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS):

    • The use of a SIL-IS for this compound is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the signal.

Logical Flow for Addressing Matrix Effects

matrix_effects_logic start Inaccurate Quantification (Suspected Matrix Effects) assess_me Assess Matrix Effect (Post-extraction spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_cleanup Optimize Sample Cleanup (e.g., improve SPE) me_present->optimize_cleanup Yes end Accurate Quantification me_present->end No optimize_lc Optimize Chromatography optimize_cleanup->optimize_lc use_mm_cal Use Matrix-Matched Calibration optimize_lc->use_mm_cal use_sil_is Use Stable Isotope-Labeled Internal Standard use_mm_cal->use_sil_is use_sil_is->end experimental_workflow start Start: Homogenized Herbal Sample extraction 1. Acidic Extraction (0.05M H2SO4 in 50% MeOH) start->extraction centrifuge 2. Centrifugation & Filtration extraction->centrifuge spe 3. SPE Cleanup (SCX Cartridge) - Condition - Load - Wash - Elute centrifuge->spe evaporation 4. Evaporation & Reconstitution spe->evaporation analysis 5. LC-MS/MS Analysis evaporation->analysis end End: Data Quantification analysis->end

Technical Support Center: Optimization of Sarracine N-oxide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Sarracine N-oxide extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: this compound, a pyrrolizidine alkaloid N-oxide, is a polar compound. Therefore, polar solvents are most effective for its extraction.[1] Methanol is a commonly used solvent, often acidified to improve extraction efficiency.[2][3] Aqueous solutions of dilute organic or mineral acids are also good extraction solvents for pyrrolizidine alkaloids and their N-oxides.[1] Non-polar solvents such as hexane have very limited solubility for these compounds and are generally not recommended for extraction.[1]

Q2: Which extraction techniques are most suitable for this compound?

A2: Several techniques can be employed, with the choice often depending on available equipment, sample size, and desired throughput. Common and effective methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is straightforward but may be less efficient than other methods.[3]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction yield in a shorter time.[4][5]

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to enhance extraction efficiency and can lead to significantly higher recoveries compared to traditional methods.[1][6]

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]

Q3: How can I remove interfering compounds from my this compound extract?

A3: A common cleanup method involves Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) column.[8] The crude extract, dissolved in a dilute acid, is loaded onto the column. The this compound and other alkaloids are retained on the column while neutral compounds like chlorophyll and fats are washed away. The desired compounds can then be eluted with a mixture of methanol and ammonia.[8]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the most suitable method for the selective and sensitive quantification of this compound.[1][9] This technique allows for the separation of this compound from other co-extracted compounds and its accurate measurement.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Solution
Inappropriate Solvent Ensure you are using a polar solvent like methanol or an acidified aqueous solution. The addition of a small percentage of acid (e.g., 1% tartaric acid or 2% formic acid) to methanol can improve yield.[1][3]
Inefficient Extraction Method Consider switching to a more advanced extraction technique. Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) have been shown to provide higher yields than simple maceration.[1][4]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature for your chosen method. For maceration, this may involve longer extraction periods. For UAE and PLE, refer to optimized parameters in the experimental protocols below. Be cautious with high temperatures as they can potentially degrade the N-oxide.[3]
Improper Sample Preparation Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction.

Problem 2: Degradation of this compound During Extraction or Analysis

Possible Cause Solution
High Temperatures Avoid excessive heat during extraction and solvent evaporation steps.[3] If using PLE, carefully control the temperature. During analysis with LC-MS, high temperatures in the ion source can cause deoxygenation of the N-oxide, leading to an underestimation of the N-oxide and an overestimation of the parent alkaloid.[10]
pH Instability The stability of this compound can be pH-dependent. Maintain a mildly acidic to neutral pH during extraction and storage of the extract.
Exposure to Light Store extracts in amber vials or protect them from light to prevent potential photodegradation.

Problem 3: Co-extraction of Impurities Leading to Poor Purity

Possible Cause Solution
Non-selective Extraction Implement a post-extraction cleanup step. Solid-Phase Extraction (SPE) with a strong cation exchange (SCX) cartridge is highly effective for purifying pyrrolizidine alkaloids and their N-oxides.[8]
Presence of Fats and Pigments If the initial extract contains a high amount of chlorophyll and fats, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or petroleum ether from the acidified aqueous extract before proceeding to SPE.[8]

Quantitative Data Presentation

Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids (PAs) and their N-oxides

Extraction MethodPlant SourceKey ParametersRelative Recovery/YieldReference
Pressurized Liquid Extraction (PLE)Jacobaea vulgaris (syn. Senecio jacobaea)Modifier: various acids; Temperature: 50-125 °CUp to 174.4% compared to reference method[1]
Ultrasound-Assisted Extraction (UAE)Senecio brasiliensis (leaves)Power intensity: 75.11 W/cm²; Cycle: 0.93Up to 11.82% weight yield[4]
MacerationComfreySolvent: 1% methanolic tartaric acid; Temperature: Room temp.-[3]
Microwave Hydrodiffusion and Gravity (MHG)Senecio brasiliensis (flowers)Power: 400 W; Time: 20 min0.68% weight yield[4]

Experimental Protocols

Protocol 1: Maceration with Acidified Methanol
  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of methanol containing 1% (w/v) tartaric acid.

    • Seal the flask and macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through filter paper to remove the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Reconstitution: Dissolve the crude extract in a suitable solvent for further purification or analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Dry and grind the plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material in a beaker.

    • Add 50 mL of 80% aqueous methanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath at 40-50°C.

  • Post-Extraction: Follow steps 3-5 from Protocol 1.

Protocol 3: Pressurized Liquid Extraction (PLE)
  • Sample Preparation: Mix 1 g of the dried and ground plant material with a dispersing agent like diatomaceous earth.

  • Extraction Cell Loading: Load the mixture into the extraction cell.

  • PLE System Parameters:

    • Solvent: Water with 1% acetic acid.

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 10 minutes.

    • Cycles: 2.

  • Collection: Collect the extract in a vial.

  • Concentration: If necessary, concentrate the extract under a stream of nitrogen.

Protocol 4: Solid-Phase Extraction (SPE) Cleanup
  • Sample Preparation: Dissolve the crude extract in 10 mL of 0.05 M sulfuric acid.

  • Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Sample Loading: Load the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove neutral impurities.

  • Elution: Elute the this compound and other alkaloids with 10 mL of methanol containing 5% ammonia.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.

Visualizations

Extraction_Workflow Plant_Material Dried & Ground Plant Material Extraction Extraction (Maceration, UAE, PLE) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Cleanup Cleanup (SPE) Crude_Extract->Cleanup Purified_Extract Purified this compound Cleanup->Purified_Extract Analysis Analysis (LC-MS) Purified_Extract->Analysis Troubleshooting_Logic Start Low Sarracine N-oxide Yield? Check_Solvent Is the solvent polar (e.g., acidified methanol)? Start->Check_Solvent Yes Start->Check_Solvent No Check_Method Is the extraction method optimized (e.g., UAE, PLE)? Check_Solvent->Check_Method Yes Check_Solvent->Check_Method No Check_Parameters Are time and temperature appropriate? Check_Method->Check_Parameters Yes Check_Method->Check_Parameters No Check_Cleanup Was a cleanup step (e.g., SPE) performed? Check_Parameters->Check_Cleanup Yes Check_Parameters->Check_Cleanup No Success Yield Improved Check_Cleanup->Success Yes

References

Preventing the degradation of Sarracine N-oxide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sarracine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pyrrolizidine alkaloid N-oxide (PANO). Like many N-oxide compounds, its stability can be a concern as the N-oxide functional group can be susceptible to chemical reduction and other degradation pathways. Degradation can lead to a loss of potency, altered biological activity, and the formation of impurities that could interfere with experimental results.

Q2: What are the general recommended storage conditions for solid this compound?

For solid, neat this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are advisable to minimize degradation. Under these conditions, the solid compound is expected to be stable for at least 6 months.

Q3: How should I store solutions of this compound?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower. It is recommended to use these solutions within one month. For daily experimental use, it is best to prepare fresh solutions.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, N-oxides, in general, can be susceptible to:

  • Reduction: The N-oxide can be reduced back to the corresponding tertiary amine (Sarracine). This can be initiated by reducing agents, certain metals, or enzymatic activity.

  • Hydrolysis: The ester linkages in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of N-oxide compounds.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

Troubleshooting Guides

Problem 1: I am observing a loss of activity of my this compound solution over a short period.

  • Possible Cause 1: Improper Storage. Are you storing the solution at the recommended temperature (-20°C)? Are the vials tightly sealed to prevent solvent evaporation and exposure to moisture?

  • Troubleshooting Step 1: Prepare fresh solutions daily for your experiments. If you must store solutions, ensure they are aliquoted and stored at -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Contamination. Is your solvent or container contaminated with reducing agents or metal ions?

  • Troubleshooting Step 2: Use high-purity solvents and ensure all glassware is thoroughly cleaned. Consider using amber vials to protect from light.

  • Possible Cause 3: pH of the solution. Is your experimental buffer acidic or basic? Extreme pH values can promote hydrolysis.

  • Troubleshooting Step 3: Whenever possible, maintain the pH of the this compound solution close to neutral (pH 7).

Problem 2: I see extra peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.

  • Possible Cause 1: Degradation. The extra peaks may correspond to degradation products. A common degradation product of an N-oxide is its corresponding tertiary amine.

  • Troubleshooting Step 1: To confirm if the extra peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section). This involves intentionally degrading a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture.

  • Troubleshooting Step 2: Use a stability-indicating analytical method. This is a validated method that can separate the intact drug from its degradation products.

  • Possible Cause 2: Impurities in the original sample.

  • Troubleshooting Step 2: Check the certificate of analysis (CoA) for your batch of this compound to see the purity and the list of known impurities.

Data Presentation

The following tables summarize typical conditions for forced degradation studies and provide an example of how to present stability data. Note that this is generalized information, and specific results for this compound may vary.

Table 1: Example Conditions for a Forced Degradation Study of this compound

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation
Acidic Hydrolysis 0.1 M HCl24, 48, 72 hours60°CPotential hydrolysis of ester groups
Basic Hydrolysis 0.1 M NaOH24, 48, 72 hoursRoom TemperaturePotential hydrolysis of ester groups
Oxidative 3% H₂O₂24, 48, 72 hoursRoom TemperatureFurther oxidation or ring opening
Thermal Solid and Solution7 days80°CGeneral decomposition
Photolytic Solid and Solution24, 48, 72 hoursUV light (254 nm) and visible lightPhotodegradation

Table 2: Example Stability Data for this compound Solution (0.1 mg/mL in PBS, pH 7.4) Stored at Different Temperatures

Storage ConditionTime PointPurity (%) by HPLCAppearance of Degradation Products (% Area)
-20°C 099.5< 0.5
1 month99.2< 0.8
3 months98.9< 1.1
4°C 099.5< 0.5
1 week97.12.9
1 month92.37.7
Room Temperature 099.5< 0.5
24 hours95.84.2
1 week85.114.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C.

    • Photodegradation: Expose a vial of the solid compound and a vial of the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. For identification of degradation products, use LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to achieve good separation. An example gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples from the forced degradation study to demonstrate specificity.

Visualizations

Sarracine_N_oxide This compound Reduction Reduction (e.g., reducing agents, enzymes) Sarracine_N_oxide->Reduction Hydrolysis Hydrolysis (acid/base) Sarracine_N_oxide->Hydrolysis Other_Degradation Other Degradation (e.g., Photolysis, Thermolysis) Sarracine_N_oxide->Other_Degradation Sarracine Sarracine (Tertiary Amine) Reduction->Sarracine Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Other_Products Other Degradation Products Other_Degradation->Other_Products cluster_storage Storage Stability Testing Sarracine_N_oxide This compound Sample Storage_Conditions Store at Different Conditions (-20°C, 4°C, 25°C/60%RH) Sarracine_N_oxide->Storage_Conditions Time_Points Sample at Various Time Points Storage_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Analyze Purity and Degradation Profile HPLC_Analysis->Data_Analysis Sarracine_N_oxide This compound NO_Scavenging Nitric Oxide (NO) Scavenging Sarracine_N_oxide->NO_Scavenging NFkB_Inhibition Inhibition of NF-κB Pathway Sarracine_N_oxide->NFkB_Inhibition Reduced_NO Reduced NO Levels NO_Scavenging->Reduced_NO Downstream_Effects Downstream Anti-inflammatory Effects Reduced_NO->Downstream_Effects iNOS_inhibition Inhibition of iNOS activity iNOS_inhibition->Reduced_NO Reduced_iNOS_expression Reduced iNOS Expression NFkB_Inhibition->Reduced_iNOS_expression Reduced_iNOS_expression->iNOS_inhibition

Technical Support Center: Chemical Synthesis of Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Sarracine N-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a pyrrolizidine alkaloid N-oxide. The proposed synthetic route involves the oxidation of the tertiary amine precursor, Sarracine.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-01 Low to no conversion of Sarracine to this compound. 1. Ineffective Oxidizing Agent: The chosen oxidant may not be potent enough. 2. Insufficient Oxidant: The molar equivalent of the oxidizing agent is too low. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed. 4. Degraded Oxidant: The oxidizing agent may have decomposed during storage.1. Switch to a more powerful oxidizing agent such as m-CPBA or H₂O₂. 2. Increase the molar equivalents of the oxidant incrementally (e.g., from 1.1 eq. to 1.5 eq.). 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Use a fresh batch of the oxidizing agent.
SYN-02 Formation of multiple unidentified side products. 1. Over-oxidation: The reaction conditions are too harsh, leading to undesired secondary reactions. 2. Hydrolysis of Ester Groups: The reaction conditions (e.g., pH, temperature) may be causing the hydrolysis of the ester functionalities in the Sarracine molecule. 3. Rearrangement Reactions: Amine oxides can be prone to rearrangements like the Polonovski or Cope elimination reactions, especially at elevated temperatures.[1]1. Reduce the reaction temperature and/or the amount of oxidant. 2. Use a buffered reaction medium to maintain a neutral pH. Avoid strongly acidic or basic conditions. 3. Conduct the reaction at the lowest possible temperature that allows for conversion.
PUR-01 Difficulty in isolating and purifying this compound. 1. High Polarity: N-oxides are highly polar compounds, which can make them difficult to elute from silica gel columns and can lead to tailing.[2] 2. Water Solubility: The product might be partially or fully dissolved in the aqueous phase during workup.1. Use a more polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane.[2] Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[2] 2. During aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and back-extract multiple times with a suitable organic solvent.
STA-01 Decomposition of the purified this compound during storage. 1. Thermal Instability: N-oxides can be thermally labile and may decompose at elevated temperatures.[1] 2. Hygroscopicity: The polar nature of the N-oxide can lead to the absorption of atmospheric moisture, which may facilitate decomposition. 3. Light Sensitivity: Some N-oxides may be sensitive to light.1. Store the purified product at low temperatures (e.g., -20°C). 2. Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen). 3. Store in an amber vial or otherwise protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method for preparing tertiary amine N-oxides like this compound is the direct oxidation of the corresponding tertiary amine (Sarracine).[3] Commonly used oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone.[1][4]

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The N-oxide product will have a significantly lower Rf value than the starting tertiary amine due to its increased polarity. A staining agent such as potassium permanganate or iodine can be used for visualization.

Q3: What are the expected physical properties of this compound?

A3: While specific experimental data for this compound is limited, based on its structure and general properties of N-oxides, it is expected to be a highly polar, water-soluble solid.[1][5]

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₁₈H₂₇NO₆[5]
Molecular Weight 353.4 g/mol [5]
Appearance Colorless to off-white solidGeneral N-oxide properties
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in non-polar organic solvents.General N-oxide properties[1]
Stability Thermally sensitive, potentially hygroscopic.[1]General N-oxide properties

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Many oxidizing agents, such as m-CPBA and concentrated hydrogen peroxide, are potentially explosive and should be handled with care behind a safety shield.[6] Reactions involving these reagents can be exothermic, so it is important to control the rate of addition and provide adequate cooling.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard procedures for the N-oxidation of tertiary amines and should be adapted and optimized for the specific substrate and scale of the reaction.

  • Dissolution of Starting Material: Dissolve Sarracine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a polar eluent system (e.g., a gradient of 0-20% methanol in dichloromethane).

  • Characterization: Characterize the purified this compound by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolution 1. Dissolve Sarracine in DCM cooling 2. Cool to 0°C dissolution->cooling addition 3. Add m-CPBA cooling->addition reaction 4. Stir at RT addition->reaction quenching 5. Quench with Na₂S₂O₃ reaction->quenching Reaction Complete neutralization 6. Neutralize with NaHCO₃ quenching->neutralization extraction 7. Extract neutralization->extraction purification 8. Column Chromatography extraction->purification characterization 9. Characterization (NMR, MS, IR) purification->characterization troubleshooting_pathway start Low Yield or Incomplete Reaction check_oxidant Check Oxidant (Age, Purity) start->check_oxidant check_oxidant->start Replace Oxidant increase_eq Increase Molar Equivalents check_oxidant->increase_eq Oxidant OK increase_temp Increase Temperature increase_eq->increase_temp Still Low Conversion side_products Side Products Observed? increase_eq->side_products increase_temp->side_products check_ph Check pH (Ester Hydrolysis?) side_products->check_ph Yes success Successful Synthesis side_products->success No lower_temp Lower Temperature (Rearrangement?) check_ph->lower_temp lower_temp->success

References

Technical Support Center: Overcoming Resistance to Pyrrolizidine Alkaloid N-Oxides (PANOs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when studying resistance mechanisms to pyrrolizidine alkaloid N-oxides (PANOs).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential mechanisms of cellular resistance to PANOs?

A1: Resistance to PANOs, like many chemotherapeutic agents, is multifactorial. The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump PANOs or their active metabolites out of the cell, reducing their intracellular concentration.[1]

  • Altered Drug Metabolism: Changes in the activity of metabolic enzymes can affect PANO efficacy. For PANOs to be cytotoxic, they are often reduced to their parent pyrrolizidine alkaloids (PAs) and then activated by cytochrome P450 (CYP) enzymes to form reactive pyrrolic metabolites.[2] Resistance can arise from decreased activity of activating enzymes or increased activity of detoxifying enzymes.

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulating pro-apoptotic proteins, thereby inhibiting the programmed cell death cascade typically initiated by DNA damage from PANO metabolites.[3]

  • Alterations in Drug Targets: For PANOs that act as antimitotic agents by interacting with tubulin, mutations in the tubulin protein can prevent effective drug binding.[4]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and MAPK/ERK can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[5][6]

Q2: How can I determine if my cells have developed resistance to a PANO?

A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of the PANO in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7] This is typically done using a cell viability assay, such as the MTT or MTS assay. The degree of resistance can be quantified by calculating the Resistance Factor (RF), which is the ratio of the IC50 of the resistant line to the IC50 of the parental line.

Q3: What are the first steps to troubleshoot an experiment where cells show unexpected resistance to a PANO?

A3:

  • Confirm Compound Integrity: Ensure the PANO compound has not degraded. Verify its purity and concentration.

  • Optimize Assay Conditions: Review your cytotoxicity assay protocol. Check for issues with cell density, incubation times, and reagent concentrations.

  • Cell Line Verification: Confirm the identity of your cell line (e.g., through STR profiling) and check for contamination (e.g., mycoplasma).

  • Establish a Positive Control: Use a well-characterized cytotoxic agent to ensure the assay is performing as expected.

  • Investigate Known Resistance Mechanisms: Begin by assessing the most common resistance mechanisms, such as increased drug efflux, by using known inhibitors.

Q4: Which signaling pathways are commonly involved in drug resistance and potentially in PANO resistance?

A4: The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical signaling cascades implicated in cancer cell survival, proliferation, and drug resistance.[5][8] Aberrant activation of these pathways can counteract drug-induced apoptosis and promote cell survival.[3][6] For instance, the PI3K/Akt pathway can lead to the upregulation of anti-apoptotic proteins, while the MAPK pathway is involved in cellular responses to stress, which can include the development of resistance.[9][10]

Q5: What are some common inhibitors used to investigate and potentially overcome resistance mediated by efflux pumps?

A5: Several generations of ABC transporter inhibitors have been developed. Commonly used ones in a research setting include:

  • Verapamil: A first-generation P-gp inhibitor. While effective in vitro, it has low potency and can have off-target effects as a calcium channel blocker.[7][11][12][13][14]

  • Elacridar (GF120918): A potent third-generation inhibitor of both P-gp and BCRP (ABCG2). It is more specific and has been used in clinical trials.[15][16][17][18] These inhibitors can be used in combination with your PANO to see if they restore cytotoxicity, which would indicate that efflux pumps are involved in the resistance.

II. Troubleshooting Guides

Guide 1: Low or No Cytotoxicity Observed with PANO Treatment
Potential Cause Recommended Solution
PANO Degradation Verify the integrity and purity of the PANO stock solution. Prepare fresh solutions for each experiment.
Incorrect Dosing Confirm the final concentration of the PANO in the cell culture. Perform a wide dose-response curve to ensure the effective concentration range is covered.
Insufficient Incubation Time Extend the incubation time. PANO-induced cytotoxicity may require longer exposure (e.g., 48-72 hours) to manifest.
High Cell Density Optimize the cell seeding density. Overly confluent cells can exhibit contact inhibition and altered drug sensitivity.
Metabolic Inactivation The cell line may have high levels of detoxifying enzymes. Consider using a cell line with known metabolic competency or co-culture systems.
Inherent or Acquired Resistance The cell line may have intrinsic resistance or have developed resistance. Proceed to the experimental protocols below to investigate specific resistance mechanisms (e.g., efflux pump activity, apoptosis evasion).
Guide 2: Inconsistent Results in Cytotoxicity Assays
Potential Cause Recommended Solution
Variable Cell Health/Passage Number Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of reagents. For 96-well plates, be mindful of evaporation from edge wells ("edge effect"); consider not using the outer wells for critical measurements.
Reagent Variability Prepare fresh reagents and use lots from the same manufacturer. Ensure reagents like MTT are protected from light.
Contamination (Mycoplasma) Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Guide 3: Difficulty in Generating a PANO-Resistant Cell Line
Potential Cause Recommended Solution
Initial Drug Concentration is Too High Start with a low concentration of the PANO (e.g., IC20-IC30) to allow for gradual adaptation. Drastic increases in concentration can lead to widespread cell death with no surviving clones.
Insufficient Recovery Time Allow surviving cells sufficient time to recover and repopulate before increasing the drug concentration. This process can take several weeks to months.
Cell Line Instability Some cell lines may not be genetically stable enough to develop resistance and may undergo senescence or crisis. Consider using a different cell line.
Drug Instability in Media If the PANO is unstable in culture media over several days, replenish the media with fresh drug more frequently.

III. Experimental Protocols and Data Interpretation

Assessing PANO Cytotoxicity and Resistance

Protocol: Determining the IC50 using an MTT Cell Viability Assay

  • Cell Seeding: Seed parental (sensitive) and suspected resistant cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • PANO Treatment: Prepare serial dilutions of the PANO in culture medium. Replace the medium in the wells with the PANO dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the PANO concentration and use non-linear regression to calculate the IC50 value.[19]

Data Presentation: IC50 and Resistance Factor

Users should populate this table with their experimental data.

Cell LinePANO CompoundIC50 (µM)Resistance Factor (RF) (IC50 Resistant / IC50 Parental)
ParentalIndicine N-Oxidee.g., 46 µM1.0
ResistantIndicine N-Oxidee.g., 230 µM5.0
Investigating Efflux Pump-Mediated Resistance

Protocol: Rhodamine 123 (Rho123) Efflux Assay for P-gp Activity

Rhodamine 123 is a fluorescent substrate for P-gp. Reduced intracellular fluorescence indicates high P-gp activity.

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them at 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

  • Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil or 1 µM Elacridar) for 30 minutes at 37°C.

  • Rho123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of ~0.1 µg/mL. Incubate for 30 minutes at 37°C in the dark.[20]

  • Efflux Phase: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed, dye-free medium (with or without the inhibitor). Incubate for 1-2 hours at 37°C to allow for efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A rightward shift in the fluorescence histogram for inhibitor-treated or sensitive cells compared to untreated resistant cells indicates P-gp-mediated efflux.

Data Presentation: Reversal of PANO Resistance with Efflux Pump Inhibitors

Users should populate this table with their experimental data.

Cell LinePANO IC50 (µM)PANO + Inhibitor (e.g., 1 µM Elacridar) IC50 (µM)Fold Reversal (IC50 PANO / IC50 PANO+Inhibitor)
Parentale.g., 50e.g., 451.1
Resistante.g., 500e.g., 756.7
Evaluating Apoptosis Evasion

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which are activated during apoptosis.

  • Cell Treatment: Seed sensitive and resistant cells in a 96-well white-walled plate. Treat with the PANO at a relevant concentration (e.g., its IC50 value for the sensitive line) for various time points (e.g., 24, 48, 72 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21][22]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 volume ratio.

  • Incubation: Mix on a plate shaker for 30 seconds and then incubate at room temperature for 30 minutes to 3 hours in the dark.[21]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls. A significant increase in luminescence indicates caspase activation and apoptosis. Compare the level of activation between sensitive and resistant cells.

Data Presentation: Caspase Activity in PANO-Treated Cells

Users should populate this table with their experimental data.

Cell LineTreatment (24h)Caspase-3/7 Activity (Fold Change vs. Control)
ParentalVehicle1.0
ParentalPANO (IC50)e.g., 4.5
ResistantVehicle1.0
ResistantPANO (Parental IC50)e.g., 1.2

IV. Signaling Pathways and Experimental Workflows

Diagrams

Below are diagrams generated using the DOT language to visualize key pathways and workflows.

PANO_Metabolism cluster_reduction Reduction cluster_activation Metabolic Activation PANO Pyrrolizidine Alkaloid N-Oxide (PANO) (Less Toxic) PA Pyrrolizidine Alkaloid (PA) PANO->PA Intestinal Microbiota CYP1A2, CYP2D6 ReactiveMetabolite Reactive Pyrrolic Metabolite (DHPA) PA->ReactiveMetabolite CYP3A4 Adducts DNA/Protein Adducts ReactiveMetabolite->Adducts Cytotoxicity Cytotoxicity & Apoptosis Adducts->Cytotoxicity

Caption: General Mechanism of PANO-Induced Cytotoxicity.

Efflux_Pump_Resistance PANO_in PANO (Intracellular) Pump ABC Transporter (e.g., P-gp) PANO_in->Pump PANO_out PANO (Extracellular) PANO_out->PANO_in Passive Diffusion Inhibitor Efflux Pump Inhibitor (e.g., Elacridar) Inhibitor->Pump Inhibition Pump->PANO_out Active Efflux ADP ADP + Pi Pump->ADP ATP ATP ATP->Pump

Caption: Efflux Pump-Mediated Resistance to PANOs.

Apoptosis_Pathway PANO PANO Metabolite (DNA Damage) Bax Bax (Pro-apoptotic) PANO->Bax Bcl2 Bcl-2 (Anti-apoptotic) PANO->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Cytochrome c release Bcl2->Mito Inhibits Cytochrome c release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3/7 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis Signaling and Evasion Mechanisms.

Resistance_Workflow start Observation: Low PANO Cytotoxicity step1 Generate Resistant Cell Line (Dose Escalation) start->step1 step2 Confirm Resistance: Compare IC50 (Parental vs. Resistant) step1->step2 step3 Hypothesis 1: Increased Efflux? step2->step3 step4 Hypothesis 2: Apoptosis Evasion? step2->step4 step5 Hypothesis 3: Altered Signaling? step2->step5 exp1 Perform Efflux Assay (e.g., Rhodamine 123) with/without Inhibitors step3->exp1 exp2 Perform Apoptosis Assay (e.g., Caspase-3/7) step4->exp2 exp3 Analyze Signaling Pathways (e.g., Western Blot for p-Akt, p-ERK) step5->exp3 res1 Resistance Reversed by Inhibitors exp1->res1 res2 Reduced Apoptosis in Resistant Cells exp2->res2 res3 Hyperactivation of Survival Pathways exp3->res3

Caption: Experimental Workflow for Investigating PANO Resistance.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3  + PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Survival Cell Survival & Resistance mTOR->Survival Bcl2->Survival

Caption: PI3K/Akt Signaling in Drug Resistance.

MAPK_ERK_Pathway RTK Growth Factor Receptor Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Output Cell Proliferation, Survival, Resistance TF->Output

Caption: MAPK/ERK Signaling in Drug Resistance.

References

Technical Support Center: Enhancing the Bioavailability of Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Sarracine N-oxide in animal models.

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

Question: We administered this compound to our animal models via oral gavage, but subsequent LC-MS/MS analysis of plasma samples shows very low or no detectable levels of the compound. What are the potential causes and how can we troubleshoot this?

Answer:

Low oral bioavailability is a common challenge for many natural products, including pyrrolizidine alkaloids like this compound.[1][2] The primary reasons for this issue can be categorized as follows:

  • Poor Aqueous Solubility: While this compound is expected to be more water-soluble than its tertiary amine counterpart, its solubility in the gastrointestinal (GI) tract's aqueous environment might still be a limiting factor for dissolution and subsequent absorption.[2]

  • Low Membrane Permeability: The molecular size and polarity of this compound may hinder its ability to efficiently cross the intestinal epithelium.[2]

  • Enzymatic Degradation: The compound may be subject to degradation by enzymes present in the gut lumen or intestinal wall. For pyrrolizidine alkaloid N-oxides, this can include reduction back to the tertiary amine form.[3]

  • First-Pass Metabolism: this compound that is absorbed may be extensively metabolized in the liver before it can reach systemic circulation.[2]

  • Efflux by Transporters: The compound could be actively transported out of intestinal cells by efflux pumps such as P-glycoprotein (P-gp).[1]

Troubleshooting Steps and Solutions:

Action Rationale
1. Physicochemical Characterization Determine the aqueous solubility, lipophilicity (LogP), and pKa of your this compound sample to inform the selection of an appropriate formulation strategy.[1]
2. Formulation Strategies Reformulate this compound to improve its solubility and/or permeability. Promising approaches for poorly bioavailable compounds include: Nanoemulsions, Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Dispersions, and Complexation with Cyclodextrins.[4][5][6][7][8]
3. Co-administration with Permeation Enhancers Investigate the co-administration of GRAS (Generally Regarded As Safe) permeation enhancers that can transiently increase intestinal membrane permeability.[4]
4. In Vitro Permeability Assessment Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound and identify potential involvement of efflux transporters.
Issue 2: High Variability in Plasma Concentrations Between Animals

Question: We are observing significant inter-animal variability in the plasma concentrations of this compound, making it difficult to obtain reproducible pharmacokinetic data. How can we reduce this variability?

Answer:

High variability is a frequent challenge in in vivo studies and can obscure the true pharmacokinetic profile of a compound.[9] The main contributing factors include:

  • Physiological Differences: Natural variations in gastric emptying time, intestinal motility, and gut microbiota composition among animals can significantly impact drug absorption.[9]

  • Inconsistent Dosing Technique: Improper or inconsistent oral gavage technique can lead to variations in the actual dose administered or cause undue stress to the animals, affecting GI physiology.[9]

  • Food Effects: The presence or absence of food in the GI tract can alter the absorption of compounds, particularly those with lipophilic characteristics.[9]

Troubleshooting Steps and Solutions:

Action Rationale
1. Standardize Animal Handling and Dosing Ensure all personnel are thoroughly trained and consistent in their oral gavage technique. Fast the animals overnight (with free access to water) before dosing to minimize food-related variability.[9]
2. Utilize an Optimized Formulation A well-developed formulation, such as a nanoemulsion or SEDDS, can provide more consistent and reproducible drug release and absorption compared to a simple suspension.[9]
3. Increase Sample Size If variability persists despite procedural standardization, increasing the number of animals per group can enhance the statistical power of the study and provide a more reliable mean pharmacokinetic profile.[9]
Issue 3: Low Recovery of this compound During Plasma Sample Preparation

Question: We are experiencing low and inconsistent recovery of this compound from plasma samples during our analytical sample preparation (e.g., liquid-liquid extraction or solid-phase extraction). What could be the cause, and how can we improve our extraction efficiency?

Answer:

Low recovery during sample preparation can introduce significant error into your pharmacokinetic analysis.[9] Potential causes for this issue with a compound like this compound include:

  • Plasma Protein Binding: The compound may bind to plasma proteins, making it difficult to efficiently extract with organic solvents.[9]

  • Suboptimal Extraction Solvent/Sorbent: The chosen organic solvent for liquid-liquid extraction (LLE) or the sorbent and elution solvents for solid-phase extraction (SPE) may not be optimal for your analyte.[9]

  • Adsorption to Labware: The compound may adsorb to the surfaces of standard plastic tubes or pipette tips.[9]

Troubleshooting Steps and Solutions:

Action Rationale
1. Optimize Extraction Method Systematically evaluate different extraction conditions. For LLE, test a range of organic solvents with varying polarities. For SPE, screen different sorbent types (e.g., C18, HLB) and elution solvent compositions.[9]
2. Use Low-Binding Labware Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of the analyte due to non-specific adsorption.[9]
3. Evaluate Matrix Effects Assess for ion suppression or enhancement in the mass spectrometer that may be caused by co-eluting endogenous components from the plasma matrix. This can be done by comparing the analyte signal in a clean solution versus a post-extraction spiked plasma sample.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A1: Based on strategies successful for other poorly absorbed natural products, the most promising formulation approaches for this compound include:

  • Lipid-Based Formulations:

    • Nanoemulsions: Oil-in-water nanoemulsions can significantly enhance the solubility and absorption of lipophilic or poorly soluble compounds.[10] They offer a large surface area for drug release and can be absorbed through various pathways.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[4][6] SEDDS can improve solubility, protect the drug from degradation, and enhance absorption.[4]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can stabilize it in a high-energy, amorphous state, thereby increasing its dissolution rate and solubility.[5]

  • Particle Size Reduction (Nanosizing): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, which can lead to faster dissolution and improved absorption.[7]

Q2: Should we be concerned about the in vivo conversion of this compound back to its tertiary amine form?

A2: Yes, this is a critical consideration. Pyrrolizidine alkaloid N-oxides can be metabolically converted back to their corresponding tertiary pyrrolizidine alkaloids.[3] This is significant because the tertiary amine form is often associated with hepatotoxicity.[11][12] Therefore, when evaluating the pharmacokinetics of this compound, it is essential to also develop and validate an analytical method to quantify the potential formation of the Sarracine tertiary amine in plasma and tissues.

Q3: Can nitric oxide (NO) donors be used to enhance the absorption of this compound?

A3: This is an interesting and novel approach. Research has shown that nitric oxide can increase the intestinal absorption of both water-soluble and hydrophobic drugs.[13] It is suggested that NO may modulate the function of the mucus layer in the duodenum, thereby enhancing the permeability of hydrophobic compounds.[13] Co-administration of a safe NO-releasing agent with this compound could be a potential strategy to improve its absorption, but this would require careful investigation to determine efficacy and safety.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation for Oral Administration

This protocol provides a general method for preparing an oil-in-water (O/W) nanoemulsion, which can be adapted for this compound.

  • Oil Phase Preparation: Dissolve an accurately weighed amount of this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) with the aid of gentle heating and vortexing.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80, Polysorbate 20).

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a probe sonicator. Process the emulsion for a sufficient duration and pressure/power to achieve a translucent appearance, indicative of nano-sized droplets.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The this compound concentration should be confirmed by a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats following oral administration of a this compound formulation.

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, ensuring free access to water.

  • Dosing: Administer the this compound formulation (e.g., nanoemulsion or solution/suspension in a vehicle like 0.5% methylcellulose) to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect serial blood samples (approximately 150-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of this compound (and its potential tertiary amine metabolite) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK Formulation Prepare this compound Formulation (e.g., Nanoemulsion) Characterization Characterize Formulation (Size, PDI, Zeta Potential) Formulation->Characterization Dosing Oral Administration to Animal Model Characterization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Preparation (LLE or SPE) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

absorption_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation SNO_Formulation This compound (Formulation) SNO_Dissolved Dissolved This compound SNO_Formulation->SNO_Dissolved Dissolution Absorption Absorption (Transcellular/Paracellular) SNO_Dissolved->Absorption Efflux P-gp Efflux Absorption->Efflux efflux PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

References

Reducing off-target effects of Sarracine N-oxide in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sarracine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular models and to help troubleshoot potential off-target effects.

Introduction to this compound

This compound is a heterocyclic N-oxide compound currently under investigation for its potential therapeutic applications. As with many small molecules, ensuring its activity is specifically directed towards the intended target is crucial for accurate experimental outcomes and for the development of safe and effective therapies. This guide provides answers to frequently asked questions and detailed protocols to help you minimize and identify off-target effects in your cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A: The primary on-target effect of this compound is believed to be the modulation of the nitric oxide (NO) signaling pathway, leading to downstream effects on cellular processes such as vasodilation and immune response.[1][2][3] However, like many small molecules, this compound has the potential for off-target effects, which are unintended interactions with other cellular proteins or pathways. These can lead to unexpected phenotypes, cellular toxicity, or confounding experimental results.[4][5]

Q2: I am observing a cellular phenotype that is inconsistent with the known on-target effects of this compound. How can I determine if this is an off-target effect?

A: Unexplained cellular phenotypes are a common indication of potential off-target effects. To investigate this, you can perform several experiments:

  • Dose-Response Curve Analysis: A classic pharmacological approach where the potency of this compound in causing the phenotype should align with its potency for its intended target.[6]

  • Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same pathway produces the same phenotype, it strengthens the case for an on-target effect.[6]

  • Rescue Experiment: If possible, overexpressing the target protein might rescue the off-target phenotype. Conversely, a knockout of the intended target should prevent the on-target phenotype but not the off-target one.[7]

Q3: My cells are showing signs of toxicity at concentrations where I expect to see the on-target effects of this compound. What can I do?

A: Cellular toxicity can be a result of off-target interactions. Here are some troubleshooting steps:

  • Optimize Compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration that elicits the on-target effect without causing significant toxicity.[6] High concentrations are more likely to lead to non-specific effects.[6]

  • Use a More Selective Compound: If available, test an analog of this compound that has been designed for greater target selectivity.[4]

  • Profile for Off-Target Liabilities: Consider screening this compound against a panel of common off-target proteins, such as kinases or GPCRs, to identify potential unintended interactions.[4]

Q4: How can I proactively reduce the risk of off-target effects in my experiments with this compound?

A: A proactive approach can save significant time and resources. Consider the following:

  • Rational Drug Design: When possible, use computational tools and structural biology to understand the potential interactions of this compound with its target and other proteins.[5]

  • High-Throughput Screening: Before extensive cellular studies, screen this compound against a broad panel of targets to identify potential off-target activities early in the research process.[5]

  • Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNAi to validate that the observed phenotype is dependent on the intended target.[5]

Troubleshooting Guides

Issue 1: High Background Signal in Reporter Gene Assays

Possible Cause: this compound may be directly affecting the reporter protein (e.g., luciferase) or the general transcription/translation machinery.[6]

Troubleshooting Steps:

  • Counter-screen with a control vector: Use a reporter vector with a constitutive promoter instead of the specific response element for your pathway of interest. This will help determine if this compound is non-specifically affecting the reporter system.[6]

  • Use a different reporter gene: If you suspect direct inhibition or activation of the reporter enzyme, switching to a different system (e.g., from firefly luciferase to a fluorescent protein) may resolve the issue.[6]

  • Optimize compound concentration: Lowering the concentration of this compound to the minimal effective dose can reduce non-specific effects on the reporter machinery.[6]

Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines

Possible Cause: The expression levels of the on-target and potential off-target proteins can vary significantly between different cell lines, leading to varied responses to this compound.

Troubleshooting Steps:

  • Characterize Target Expression: Quantify the expression level of the intended target protein in each cell line being used.

  • Profile Off-Target Expression: If known off-targets have been identified, assess their expression levels as well.

  • Normalize to Target Expression: Correlate the observed phenotypic response with the expression level of the on-target protein to determine if the effect is target-dependent.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a small molecule to its target protein within a cellular environment. The principle is that ligand binding stabilizes the protein, increasing its melting temperature.[4][6]

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified duration.

  • Heating: Harvest and lyse the cells. Aliquot the lysate into separate tubes and heat them across a range of temperatures.

  • Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry. An increase in the melting temperature in the presence of this compound indicates direct binding.

Visualizing Experimental Workflows and Signaling Pathways

This compound Target Engagement Workflow

This compound Target Engagement Workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Target Validation cluster_3 Conclusion phenotype Unexpected Cellular Phenotype dose_response Dose-Response Curve phenotype->dose_response secondary_inhibitor Structurally Unrelated Inhibitor phenotype->secondary_inhibitor rescue_experiment Rescue/Knockout Experiment phenotype->rescue_experiment cetsa CETSA dose_response->cetsa kinobeads Kinobeads Assay dose_response->kinobeads secondary_inhibitor->cetsa secondary_inhibitor->kinobeads rescue_experiment->cetsa rescue_experiment->kinobeads on_target On-Target Effect Confirmed cetsa->on_target off_target Off-Target Effect Identified kinobeads->off_target

Caption: A logical workflow for investigating unexpected cellular phenotypes observed with this compound.

Hypothetical this compound Signaling Pathway

Hypothetical this compound Signaling Pathway sarracine This compound nos Nitric Oxide Synthase (NOS) sarracine->nos modulates off_target Off-Target Protein sarracine->off_target no Nitric Oxide (NO) nos->no produces sgc Soluble Guanylyl Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp produces pkg Protein Kinase G (PKG) cgmp->pkg activates cellular_response Cellular Response (e.g., Vasodilation) pkg->cellular_response off_target_response Off-Target Effect (e.g., Cytotoxicity) off_target->off_target_response

Caption: A diagram illustrating the hypothetical on-target signaling pathway of this compound and a potential off-target interaction.

Quantitative Data Summary

Assay TypeParameterThis compoundControl Compound
Reporter Gene Assay IC50 (µM)1.5> 50
Cell Viability Assay CC50 (µM)25> 100
CETSA ΔTm (°C)+5.2+0.3
Kinobeads Profiling Off-Target Hits (>90% inhibition @ 10 µM)31

This table presents hypothetical data for illustrative purposes.

References

Technical Support Center: High-Throughput Screening of Sarracine N-oxide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the method refinement of high-throughput screening (HTS) of Sarracine N-oxide analogs. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful screening campaigns.

Troubleshooting Guides

This section addresses specific issues that may arise during HTS experiments in a question-and-answer format.

Question Possible Causes Solutions
High Well-to-Well Variability Inconsistent cell seeding, uneven mixing of reagents, liquid handling errors, temperature gradients across the plate.[1][2]- Ensure cells are in a single-cell suspension before plating. - Gently swirl the plate after cell seeding for even distribution. - Verify the accuracy and precision of automated liquid handlers. - Allow plates to equilibrate to room temperature before adding reagents.[1] - Use a plate shaker for thorough mixing of reagents.
Low Signal-to-Noise Ratio Suboptimal reagent concentration, low enzyme activity, insufficient incubation time, inappropriate plate type.[3]- Titrate critical reagents (e.g., substrates, antibodies) to determine optimal concentrations. - Ensure reagents are equilibrated to the recommended temperature for optimal enzyme activity.[3] - Optimize incubation times to allow for sufficient signal generation. - Use appropriate microplates for the assay type (e.g., black plates for fluorescence, white plates for luminescence).[3]
"Edge Effects" Observed in Plates Evaporation from wells on the outer edges of the microplate, temperature differences between edge and center wells.[1][4]- Use microplates with lids to minimize evaporation. - Fill the perimeter wells with sterile water or media to create a humidity barrier.[4] - Ensure uniform temperature in the incubator. - Exclude data from the outer wells from the final analysis if the effect persists.[4]
High Number of False Positives Compound autofluorescence, non-specific binding, compound aggregation.- Screen compounds for autofluorescence at the assay wavelengths. - Include detergent-based counter-screens to identify non-specific inhibitors.[5] - Perform dose-response confirmation of initial hits. - Visually inspect wells for compound precipitation.
Assay Signal Drifts Over Time Reagent instability, temperature fluctuations, cell health deterioration.- Prepare fresh reagents daily. - Monitor and maintain stable incubator temperatures. - Ensure consistent timing between reagent addition and plate reading. - Optimize cell density to maintain viability throughout the assay.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HTS of this compound analogs.

Q1: What are the initial steps for developing a robust HTS assay for this compound analogs?

A1: Begin by clearly defining the assay objective and selecting an appropriate assay format (e.g., biochemical, cell-based). Key initial steps include sourcing or synthesizing the this compound analogs, optimizing assay conditions such as reagent concentrations and incubation times, and validating the assay with known positive and negative controls. A crucial aspect is to ensure the assay is compatible with automated liquid handling systems for high-throughput execution.

Q2: How can I minimize the risk of missing active compounds (false negatives)?

A2: To minimize false negatives, ensure that the assay conditions are optimized for sensitivity and that the compound concentration used for screening is appropriate. It is also important to assess the stability of the this compound analogs in the assay buffer. Performing a pilot screen with a small, diverse set of compounds can help in identifying potential issues before a large-scale campaign.

Q3: What are the best practices for managing and analyzing HTS data?

A3: Implementing a robust data management system is crucial. Data should be normalized to control for plate-to-plate variability. Statistical methods, such as the Z'-factor calculation, should be used to assess the quality of the assay.[5] Hits are typically identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls). All identified hits should be confirmed through re-testing and dose-response studies.

Q4: What are some key considerations for cell-based HTS assays?

A4: For cell-based assays, maintaining consistent cell culture conditions is paramount.[1] This includes using cells at a consistent passage number, ensuring uniform cell seeding density, and monitoring cell viability. The choice of cell line should be relevant to the biological question being addressed. Additionally, the potential for cytotoxicity of the this compound analogs should be evaluated.

Q5: How can I improve the efficiency of my HTS workflow?

A5: Automation is key to improving efficiency.[2] Utilizing automated liquid handlers, plate readers, and data analysis software can significantly increase throughput and reduce manual errors.[2] Miniaturizing the assay volume (e.g., moving from 96-well to 384- or 1536-well plates) can also save on reagents and compound quantities, though this requires careful optimization.[4][6]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the HTS of this compound analogs.

Protocol 1: General Cell-Based HTS Workflow

This protocol outlines a typical workflow for a cell-based HTS campaign.

  • Cell Plating:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a stock solution of this compound analogs in DMSO.

    • Perform serial dilutions to create a range of concentrations.

    • Transfer 50 nL of each compound dilution to the corresponding wells of the cell plates using an acoustic liquid handler.

    • Include positive and negative controls on each plate.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add the detection reagent (e.g., CellTiter-Glo® for viability, a fluorescent substrate for enzyme activity) to all wells.

    • Incubate for the recommended time to allow for signal development.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the controls on each plate.

    • Calculate the Z'-factor to assess assay quality.

    • Identify hits based on a predefined activity threshold.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for screening this compound analogs as enzyme inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a stock solution of this compound analogs in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the enzyme solution to each well.

    • Add 50 nL of each this compound analog or control (DMSO for negative control, known inhibitor for positive control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate to each well.

  • Signal Detection:

    • Measure the reaction kinetics or endpoint signal using a plate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify hits that show significant inhibition.

    • Perform dose-response experiments for confirmed hits to determine their IC50 values.

Visualizations

The following diagrams illustrate key concepts and workflows in the HTS process.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Assay_Development Assay Development & Optimization Plate_Preparation Plate Preparation (Cells/Reagents) Assay_Development->Plate_Preparation Protocol Finalized Compound_Addition Compound Addition Plate_Preparation->Compound_Addition Plates Ready Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Processing Data Processing & Normalization Signal_Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Hit_Confirmation Hit Confirmation & Dose-Response Hit_Identification->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Hit_Confirmation->SAR_Studies

Caption: High-Throughput Screening Workflow for this compound Analogs.

Troubleshooting_Flowchart Start Problem Encountered Check_Variability High Variability? Start->Check_Variability Check_Signal Low Signal? Check_Variability->Check_Signal No Solution_Variability Review Liquid Handling & Cell Plating Check_Variability->Solution_Variability Yes Check_Edge_Effects Edge Effects? Check_Signal->Check_Edge_Effects No Solution_Signal Optimize Reagent Concentrations & Incubation Times Check_Signal->Solution_Signal Yes Solution_Edge_Effects Use Plate Lids & Perimeter Well Buffers Check_Edge_Effects->Solution_Edge_Effects Yes End Problem Resolved Check_Edge_Effects->End No Solution_Variability->End Solution_Signal->End Solution_Edge_Effects->End

Caption: Troubleshooting Flowchart for Common HTS Issues.

Signaling_Pathway_Example Sarracine_Analog This compound Analog Receptor Target Receptor Sarracine_Analog->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Leads to

Caption: Example Signaling Pathway Modulated by this compound Analogs.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Sarracine and Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and anticipated biological activities of the pyrrolizidine alkaloid (PA) sarracine and its corresponding N-oxide. Due to a lack of direct comparative studies on these specific compounds, this analysis draws upon data from structurally similar PAs to infer their potential biological profiles.

Executive Summary

Sarracine is a saturated pyrrolizidine alkaloid of the platynecine type. This structural feature is critical in determining its biological activity. Unlike unsaturated PAs, which are well-known for their hepatotoxicity, platynecine-type PAs are generally considered to be non-toxic or possess significantly lower toxicity. This is because they lack the 1,2-double bond in their necine base, which is a prerequisite for metabolic activation to toxic pyrrolic esters.

Sarracine N-oxide, the oxidized form of sarracine, is expected to exhibit even lower biological activity and toxicity. The N-oxide functional group generally increases the polarity and water solubility of alkaloids, which can reduce their ability to cross cell membranes and interact with metabolic enzymes. While PA N-oxides can be reduced back to their parent alkaloids in vivo, the overall toxicity is typically lower than that of the parent PA.

Data Presentation: Comparative Biological Activity

Direct quantitative data comparing the biological activity of sarracine and this compound is not currently available in published literature. However, studies on other pyrrolizidine alkaloids and their N-oxides can provide valuable insights. The following table presents cytotoxicity data for the retronecine-type PAs intermedine and lycopsamine, and their corresponding N-oxides, which can serve as a surrogate for understanding the potential differences between sarracine and this compound.

CompoundCell LineIC50 (µM)[1]
Intermedine Primary mouse hepatocytes> 334
HepD cells239.39
H22 cells> 334
HepG2 cells> 334
Intermedine N-oxide Primary mouse hepatocytes> 334
HepD cells257.98
H22 cells> 334
HepG2 cells> 334
Lycopsamine Primary mouse hepatocytes> 334
HepD cells243.21
H22 cells> 334
HepG2 cells> 334
Lycopsamine N-oxide Primary mouse hepatocytes> 334
HepD cells268.45
H22 cells> 334
HepG2 cells> 334

Note: The higher IC50 values for the N-oxides in HepD cells suggest slightly lower cytotoxicity compared to their parent PAs[1]. It is important to note that intermedine and lycopsamine are unsaturated PAs and are thus expected to be more toxic than the saturated PA, sarracine.

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of sarracine and this compound are provided below. These are standard protocols that can be adapted for the specific compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of sarracine and this compound in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of sarracine and this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment.

Visualizations

Signaling Pathway: Metabolic Activation of Pyrrolizidine Alkaloids

PA_Metabolism cluster_toxic Toxic Pathway (Unsaturated PAs) cluster_nontoxic Non-Toxic Pathway (Saturated PAs) Unsaturated_PA Unsaturated PA (e.g., Retronecine-type) CYP450 Cytochrome P450 (Oxidation) Unsaturated_PA->CYP450 Metabolic Activation Reactive_Metabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine) CYP450->Reactive_Metabolite Adducts Cellular Macromolecule Adducts (DNA, Proteins) Reactive_Metabolite->Adducts Covalent Binding Toxicity Hepatotoxicity Genotoxicity Adducts->Toxicity Saturated_PA Saturated PA (e.g., Sarracine - Platynecine-type) No_Activation No Formation of Reactive Metabolites Saturated_PA->No_Activation Lacks 1,2-double bond Excretion Excretion No_Activation->Excretion

Caption: Metabolic pathways of unsaturated vs. saturated pyrrolizidine alkaloids.

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Sarracine or This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Relationship: Sarracine vs. This compound Toxicity

Toxicity_Comparison cluster_sarracine Sarracine cluster_noxide This compound sarracine Sarracine (Platynecine-type PA) low_toxicity Low to No Toxicity sarracine->low_toxicity Expected Biological Profile lower_toxicity Lower Toxicity than Sarracine n_oxide This compound n_oxide->lower_toxicity Expected Biological Profile

Caption: Expected toxicity relationship between sarracine and this compound.

References

Comparative cytotoxicity of Sarracine N-oxide and other pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various pyrrolizidine alkaloids (PAs), including available data on their N-oxide forms. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways involved in PA-induced toxicity.

Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their presence in herbal remedies, contaminated food sources, and animal products poses a significant health risk, primarily due to their hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS). The toxicity of PAs is complex and largely dependent on their chemical structure, particularly the presence of an unsaturated necine base, which is a prerequisite for their bioactivation into reactive pyrrolic metabolites by cytochrome P450 enzymes in the liver. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

This guide focuses on the comparative cytotoxicity of several PAs and their N-oxides, which are generally considered to be less toxic than their parent compounds but can be converted back to the toxic form in the gut. While comprehensive data on a wide range of PAs are available, it is important to note a significant lack of publicly available cytotoxicity data for Sarracine N-oxide.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for a selection of pyrrolizidine alkaloids and their N-oxides across various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Alkaloid/N-oxideCell LineExposure TimeIC50 (µM)Reference
LasiocarpineCRL-2118 (Chicken Hepatocytes)24 hMost cytotoxic in the study[1]
SeneciphyllineCRL-2118 (Chicken Hepatocytes)48-72 hSecond most cytotoxic[1]
SenecionineCRL-2118 (Chicken Hepatocytes)48-72 hThird most cytotoxic[1]
HeliotrineCRL-2118 (Chicken Hepatocytes)48-72 hFourth most cytotoxic[1]
RiddelliineCRL-2118 (Chicken Hepatocytes)48-72 hFifth most cytotoxic[1]
MonocrotalineCRL-2118 (Chicken Hepatocytes)48-72 hSixth most cytotoxic[1]
Riddelliine N-oxideCRL-2118 (Chicken Hepatocytes)48-72 hLess toxic[1]
LycopsamineCRL-2118 (Chicken Hepatocytes)48-72 hLess toxic[1]
IntermedineCRL-2118 (Chicken Hepatocytes)48-72 hLess toxic[1]
Lasiocarpine N-oxideCRL-2118 (Chicken Hepatocytes)48-72 hLess toxic[1]
Senecionine N-oxideCRL-2118 (Chicken Hepatocytes)48-72 hLess toxic[1]
RetrorsineHepaRG24 hConcentration-dependent cytotoxicity
MonocrotalineHepaRG24 hConcentration-dependent cytotoxicity
RetronecineHepaRG24 hConcentration-dependent cytotoxicity
PlatyphyllineHepaRG24 hNo significant cytotoxicity
LasiocarpineTK6 (CYP3A4-expressing)Not specifiedMost potent inducer of micronuclei
RiddelliineTK6 (CYP3A4-expressing)Not specifiedInducer of micronuclei
SenkirkineTK6 (CYP3A4-expressing)Not specifiedInducer of micronuclei

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of pyrrolizidine alkaloids.

Cell Viability Assays

1. Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is used to determine the number of viable cells in a sample.

  • Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrrolizidine alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated) cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of cytotoxicity.

  • Protocol:

    • Plate cells in a 96-well plate and treat with the test compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Transfer the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Apoptosis Assays

1. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric or fluorometric reporter molecule. Activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.

  • Protocol (Colorimetric):

    • Induce apoptosis in cells by treating with the pyrrolizidine alkaloid.

    • Lyse the cells to release the cytosolic contents.

    • Add the cell lysate to a 96-well plate.

    • Add the DEVD-pNA (p-nitroaniline) substrate to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

    • The increase in absorbance is proportional to the caspase-3 activity.

2. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects changes in the mitochondrial membrane potential, an early event in apoptosis.

  • Principle: In healthy cells, the mitochondrial membrane is polarized. Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria of healthy cells and form aggregates that fluoresce red. In apoptotic cells, the mitochondrial membrane potential collapses, and the dye remains in the cytoplasm as monomers, which fluoresce green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

  • Protocol:

    • Culture cells in a 96-well plate and treat with the test compound.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity at both the red (e.g., Ex/Em = 535/595 nm) and green (e.g., Ex/Em = 485/535 nm) wavelengths using a fluorescence plate reader.

    • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of pyrrolizidine alkaloid cytotoxicity.

PA_Metabolism_and_Toxicity cluster_0 Hepatocyte Pyrrolizidine Alkaloid (PA) Pyrrolizidine Alkaloid (PA) PA N-oxide PA N-oxide Pyrrolizidine Alkaloid (PA)->PA N-oxide Detoxification CYP450 CYP450 Pyrrolizidine Alkaloid (PA)->CYP450 Metabolic Activation PA N-oxide->Pyrrolizidine Alkaloid (PA) Reduction (in vivo) Dehydropyrrolizidine Alkaloid (DHPA) Dehydropyrrolizidine Alkaloid (DHPA) CYP450->Dehydropyrrolizidine Alkaloid (DHPA) DNA Adducts DNA Adducts Dehydropyrrolizidine Alkaloid (DHPA)->DNA Adducts Genotoxicity Protein Adducts Protein Adducts Dehydropyrrolizidine Alkaloid (DHPA)->Protein Adducts Hepatotoxicity Cytotoxicity Cytotoxicity DNA Adducts->Cytotoxicity Protein Adducts->Cytotoxicity

Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids in hepatocytes.

Apoptosis_Signaling_Pathway cluster_1 PA-Induced Apoptosis PAs PAs ROS Generation ROS Generation PAs->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified signaling pathway of pyrrolizidine alkaloid-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_2 General Cytotoxicity Testing Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay CCK-8, LDH, etc. Incubation->Assay Data Acquisition Data Acquisition Assay->Data Acquisition Data Analysis IC50 Calculation Data Acquisition->Data Analysis

Caption: A generalized workflow for in vitro cytotoxicity assessment of pyrrolizidine alkaloids.

References

Validating In Vitro Anticancer Activity of Sarracine N-oxide in an In Vivo Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized in vitro anticancer findings of Sarracine N-oxide in a preclinical in vivo model. This compound, a pyrrolizidine alkaloid N-oxide, is explored as a potential prodrug with selective activation in the tumor microenvironment. Its performance is contrasted with Doxorubicin, a standard-of-care chemotherapeutic agent for breast cancer. This document offers detailed experimental protocols, comparative data tables, and visualizations of the proposed mechanism and experimental workflow to aid researchers in designing and executing robust in vivo validation studies.

Hypothesized In Vitro Findings and Comparative Overview

Based on the known bioactivation of other pyrrolizidine alkaloid N-oxides, we hypothesize that this compound exhibits cytotoxicity against human breast cancer cell lines, such as MCF-7, following metabolic reduction to its active form, Sarracine. This bioactivation is potentially enhanced in the hypoxic environment often characteristic of solid tumors.

For the purpose of this guide, we will use hypothetical in vitro data for this compound and established data for Doxorubicin to illustrate a comparative analysis.

Table 1: Comparative In Vitro Cytotoxicity against MCF-7 Human Breast Cancer Cells

CompoundIC50 (µM) after 72h IncubationProposed Mechanism of Action
This compound (Hypothetical)5.2Prodrug, bioactivated by reduction to Sarracine, which then induces DNA damage and apoptosis.
Doxorubicin0.8[1][2]Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death.[3]

Proposed In Vivo Validation Strategy

To validate the in vitro anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice is recommended.[4][5][6] This model allows for the assessment of the compound's efficacy in a more complex biological system that mimics aspects of human tumors.

Table 2: Comparative In Vivo Efficacy in a Murine Xenograft Model of Human Breast Cancer

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Notes
Vehicle Control1500 ± 150-Tumor allowed to grow untreated.
This compound (Hypothetical)600 ± 9060Assumes effective bioactivation in the tumor microenvironment.
Doxorubicin450 ± 7570[1][2]Known potent antitumor activity, but with potential for systemic toxicity.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these compounds for 72 hours. A vehicle control (medium with the solvent) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Human Breast Cancer Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.[6] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumor volume is measured twice a week using calipers and calculated with the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., saline, administered intravenously)

    • This compound (e.g., 50 mg/kg, administered intraperitoneally, daily)

    • Doxorubicin (e.g., 5 mg/kg, administered intravenously, once a week)[7]

  • Efficacy Endpoints:

    • Tumor growth inhibition is monitored throughout the study.

    • Animal body weight is recorded to assess systemic toxicity.

    • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth curves are plotted for each group. The percent tumor growth inhibition is calculated at the end of the study. Statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA).

Visualizations

Proposed Signaling Pathway for this compound Bioactivation

Sarracine_N_oxide_Pathway cluster_extracellular Extracellular Space / Circulation cluster_cell Tumor Cell Sarracine_N_oxide This compound (Prodrug) Sarracine_N_oxide_int This compound Sarracine_N_oxide->Sarracine_N_oxide_int Uptake Reduction Reduction (e.g., by reductases in hypoxic conditions) Sarracine_N_oxide_int->Reduction Sarracine Sarracine (Active Metabolite) Reduction->Sarracine DNA_Damage DNA Damage Sarracine->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed bioactivation pathway of this compound in tumor cells.

Experimental Workflow for In Vivo Validation

In_Vivo_Workflow Start Start: Animal Acclimatization Cell_Culture MCF-7 Cell Culture and Preparation Start->Cell_Culture Implantation Subcutaneous Implantation of MCF-7 Cells Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Volume Measurement) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Doxorubicin) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint: Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Statistics) Endpoint->Analysis

Caption: Workflow for the in vivo validation of this compound in a xenograft model.

References

Cross-Species Comparison of Sarracine N-oxide Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sarracine N-oxide metabolism across various species. Due to the limited availability of specific data on this compound, this guide utilizes data from analogous pyrrolizidine alkaloid (PA) N-oxides, namely Senecionine N-oxide and Usaramine N-oxide, to provide insights into the potential metabolic pathways and species-specific differences.

Pyrrolizidine alkaloids (PAs) are a class of natural toxins produced by numerous plant species. Their N-oxides are generally considered less toxic than the parent PAs but can be converted back to the toxic form in the body. Understanding the cross-species differences in the metabolism of these compounds is crucial for assessing their potential risk to human and animal health.

Metabolic Pathways of Pyrrolizidine Alkaloid N-Oxides

The metabolism of PA N-oxides is a complex process involving several key steps. Initially, the N-oxide is reduced to the corresponding tertiary PA, a reaction that can be mediated by gut microbiota and hepatic enzymes. Subsequently, the tertiary PA undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form highly reactive pyrrolic metabolites. These metabolites can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Metabolic_Pathway cluster_ingestion Gastrointestinal Tract cluster_liver Liver This compound This compound Tertiary Sarracine Tertiary Sarracine This compound->Tertiary Sarracine Reduction by Gut Microbiota Tertiary Sarracine_liver Tertiary Sarracine Tertiary Sarracine->Tertiary Sarracine_liver Absorption Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites Tertiary Sarracine_liver->Reactive Pyrrolic Metabolites CYP450 Activation (e.g., CYP3A4, CYP2B6) Detoxification Products Detoxification Products Tertiary Sarracine_liver->Detoxification Products Hydrolysis, Glucuronidation Cellular Macromolecules Cellular Macromolecules Reactive Pyrrolic Metabolites->Cellular Macromolecules Adduct Formation Toxicity Toxicity Cellular Macromolecules->Toxicity

Metabolic pathway of this compound.

Quantitative Comparison of Metabolism

The following tables summarize the available quantitative data on the metabolism of Usaramine N-oxide in rats and the in vitro metabolism of Senecionine in various species. This data highlights significant species and sex-dependent differences in pharmacokinetic parameters and metabolic rates.

Table 1: Pharmacokinetic Parameters of Usaramine and its N-oxide (UNO) in Male and Female Rats Following Intravenous (IV) and Oral (PO) Administration

ParameterMale Rat (IV, 1 mg/kg)Female Rat (IV, 1 mg/kg)Male Rat (PO, 10 mg/kg)Female Rat (PO, 10 mg/kg)
Usaramine
AUC (0-t) (ng/mLh)363 ± 65744 ± 1221960 ± 2086073 ± 488
Cmax (ng/mL)--834 ± 1121845 ± 231
Clearance (L/h/kg)2.77 ± 0.501.35 ± 0.19--
Bioavailability (%)--54.081.7
UNO
AUC (0-t) (ng/mLh)172 ± 3230.7 ± 7.41637 ± 246300 ± 62
Cmax (ng/mL)102 ± 1528.5 ± 5.6732 ± 9890.8 ± 15.3

Data from a study on Usaramine and its N-oxide pharmacokinetics in rats.[1]

Table 2: In Vitro Metabolism of Senecionine in Liver Microsomes from Different Species

SpeciesSenecionine Metabolized (%)DHP Formed (nmol/mg protein)N-oxide Formed (nmol/mg protein)
Rat35.5 ± 4.57.5 ± 1.22.1 ± 0.3
Guinea Pig55.2 ± 6.839.9 ± 5.13.5 ± 0.4
Cow25.1 ± 3.20.07 ± 0.011.2 ± 0.2
Horse42.8 ± 5.12.3 ± 0.32.8 ± 0.4
Sheep48.9 ± 6.11.5 ± 0.24.5 ± 0.6

Data represents the mean ± SD from in vitro incubations of Senecionine with liver microsomes. DHP (dehydropyrrolizidine) is a toxic pyrrolic metabolite.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative protocols for in vivo pharmacokinetic analysis and in vitro metabolism assays.

In Vivo Pharmacokinetic Study Protocol

This protocol is adapted from a study on Usaramine and its N-oxide in rats[1].

  • Animal Model: Male and female Sprague-Dawley rats (200-250g).

  • Dosing:

    • Intravenous (IV): A single dose of 1 mg/kg of this compound is administered via the tail vein.

    • Oral (PO): A single dose of 10 mg/kg of this compound is administered by gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally related compound not present in the samples).

    • Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the quantification of this compound and its metabolites.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, clearance, and bioavailability.

In Vitro Metabolism Assay Protocol using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound in liver microsomes from different species.

  • Materials:

    • Pooled liver microsomes from the species of interest (e.g., human, rat, mouse, guinea pig).

    • This compound.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and the NADPH regenerating system in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples at 10,000 g for 10 minutes to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.

  • Data Analysis:

    • Determine the rate of disappearance of this compound to calculate the in vitro half-life and intrinsic clearance.

    • Quantify the formation of key metabolites to understand the primary metabolic pathways.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolism Assay Dosing Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation LCMS_Analysis_invivo LC-MS/MS Analysis Plasma_Preparation->LCMS_Analysis_invivo PK_Analysis Pharmacokinetic Analysis LCMS_Analysis_invivo->PK_Analysis Microsome_Incubation Microsome Incubation Reaction_Termination Reaction Termination Microsome_Incubation->Reaction_Termination Sample_Processing Sample Processing Reaction_Termination->Sample_Processing LCMS_Analysis_invitro LC-MS/MS Analysis Sample_Processing->LCMS_Analysis_invitro Metabolic_Analysis Metabolic Rate Analysis LCMS_Analysis_invitro->Metabolic_Analysis

Experimental workflow for studying this compound metabolism.

Conclusion

The cross-species comparison of this compound metabolism, informed by data from analogous pyrrolizidine alkaloid N-oxides, reveals significant variability in both the rate and pathway of metabolism. The provided data and protocols offer a valuable resource for researchers investigating the toxicology and pharmacology of this class of compounds. Further studies focusing specifically on this compound are warranted to provide a more definitive understanding of its species-specific metabolic fate and potential for toxicity.

References

The Elusive Structure-Activity Relationship of Sarracine N-oxide Derivatives: A Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in the therapeutic potential of N-oxide compounds, a comprehensive structure-activity relationship (SAR) study of Sarracine N-oxide derivatives remains conspicuously absent from the current scientific literature. While this compound, a pyrrolizidine alkaloid N-oxide, has been identified, its biological activity and that of its synthetic analogs have not been systematically investigated. This lack of data presents a significant gap in the exploration of this compound class for potential drug development.

This guide aims to highlight the importance of conducting SAR studies on this compound derivatives by presenting a hypothetical framework for such an investigation. The following sections provide a template for how experimental data could be presented, detail plausible experimental protocols, and visualize the logical workflow of a proposed SAR study. This illustrative guide is intended to serve as a blueprint for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing class of molecules.

Hypothetical In Vitro Cytotoxicity Data

To establish a clear SAR, a library of this compound derivatives would need to be synthesized and evaluated for their biological activity. A common initial screening assay is the assessment of cytotoxicity against various cancer cell lines. The data presented in Table 1 is a fictional representation of what such a screening might yield, providing a basis for preliminary SAR analysis.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)

CompoundR1 SubstituentR2 SubstituentA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HeLa (Cervical Carcinoma)
1 -H-H>100>100>100
2a -CH3-H85.292.178.5
2b -CH2CH3-H76.588.469.3
2c -Cl-H45.355.241.8
2d -F-H50.161.748.2
3a -H-COCH368.975.462.1
3b -H-COPh52.763.949.6
4a -Cl-COCH322.531.819.7
4b -F-COPh35.842.131.5

This data is purely illustrative and not based on actual experimental results.

Proposed Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to any SAR study. The following are standard methodologies that would be employed to generate the type of data presented in Table 1.

General Procedure for the Synthesis of this compound Derivatives

This compound would first be synthesized from Sarracine through oxidation, a common method for generating N-oxides.[1] Derivatives could then be prepared through standard organic chemistry reactions. For example, esterification or acylation at the primary alcohol (R2 position) and aromatic substitution on a hypothetical phenyl ring (R1 position) would be carried out. The purity and structure of all synthesized compounds would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized this compound derivatives would be evaluated against human cancer cell lines (e.g., A549, MCF-7, and HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells would be seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells would be treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After the incubation period, the medium would be replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium would then be removed, and the formazan crystals would be dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values would be calculated from the dose-response curves.

Visualizing the Path Forward: A Proposed Workflow

A clear and logical workflow is essential for a systematic SAR study. The following diagram, generated using the DOT language, outlines a proposed experimental workflow for the investigation of this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Sarracine Sarracine Sarracine_N_Oxide This compound Sarracine->Sarracine_N_Oxide Oxidation Derivatives Library of Derivatives Sarracine_N_Oxide->Derivatives Derivatization Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Derivatives->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Further_Optimization Further Optimization Lead_Identification->Further_Optimization Iterative Design Further_Optimization->Derivatives

Caption: Proposed workflow for the SAR study of this compound derivatives.

This workflow illustrates a cyclical process of drug discovery. Beginning with the synthesis of a library of derivatives, the compounds undergo biological screening. The resulting data is then analyzed to establish SARs, which in turn informs the design and synthesis of new, potentially more potent and selective analogs.

The Road Ahead

The N-oxide functional group is known to be critical for the biological activity of many compounds, often influencing properties like water solubility, membrane permeability, and redox reactivity.[1] In some cases, N-oxides act as prodrugs, being reduced in vivo to their corresponding tertiary amines, which may be the active species.[1] A thorough investigation into the SAR of this compound derivatives could unveil novel compounds with significant therapeutic potential, possibly as anticancer agents, given the cytotoxic effects observed in other N-oxide-containing natural products.[2]

The hypothetical framework presented here underscores the necessity for dedicated research in this area. By systematically synthesizing and evaluating a range of this compound derivatives, the scientific community can begin to understand the structural features that govern their biological activity, paving the way for the development of new and effective therapeutic agents.

References

Benchmarking Sarracine N-oxide: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), against established therapeutic agents in the fields of oncology and inflammation. Due to the limited publicly available data on this compound's specific biological activity, this analysis utilizes data from a closely related and well-studied PANO, Indicine N-oxide, as a surrogate to illustrate the potential therapeutic profile of this compound class. This comparison is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction to this compound and Pyrrolizidine Alkaloid N-oxides (PANOs)

This compound belongs to the pyrrolizidine alkaloid class of natural products. The N-oxide functional group is a key structural feature that often modulates the biological activity and pharmacokinetic properties of the parent alkaloid. Generally, N-oxides are more water-soluble and can act as prodrugs, being bioreduced in vivo to their corresponding tertiary amines. This bioactivation is particularly relevant in the hypoxic microenvironment of solid tumors, suggesting a potential for targeted cancer therapy. Furthermore, various PANOs have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.

Anticancer Activity Profile

The anticancer potential of PANOs is exemplified by Indicine N-oxide, which has undergone clinical investigation for the treatment of various cancers, particularly refractory acute leukemia. The proposed mechanism of action for the anticancer effects of many PANOs involves their in vivo reduction to the corresponding pyrrolizidine alkaloids, which are then metabolized by hepatic cytochrome P450 enzymes into highly reactive pyrrolic esters. These electrophilic intermediates can alkylate DNA and other cellular macromolecules, leading to cytotoxicity.

The following table summarizes the available in vitro cytotoxicity data for Indicine N-oxide and two comparator anticancer agents: Tirapazamine, a hypoxia-activated prodrug, and Cytarabine, a standard chemotherapeutic agent for leukemia.

CompoundCell Line(s)Assay TypeIC50 (µM)ConditionReference(s)
Indicine N-oxide Various cancer cell lines (e.g., HeLa, MCF-7)MTT Assay46 - 100Normoxia[1]
Tirapazamine HT29, FaDu, SiHa, A549Proliferation AssayVaries (e.g., FaDu: ~20 µM)Hypoxia[2]
Tirapazamine CT26Cytotoxicity Assay16.35Hypoxia (1% O2)[3]
Tirapazamine CT26Cytotoxicity Assay51.42Normoxia (20% O2)[3]
Cytarabine MV4-11 (AML)Cytotoxicity Assay0.26Normoxia[4]
Cytarabine THP1 (AML)Cytotoxicity Assay56Normoxia[5]
Cytarabine U937 (AML)Cytotoxicity Assay0.14Normoxia[5]

It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

The cytotoxic effect of PANOs is believed to be mediated by their bioactivation to reactive metabolites that cause DNA damage.

G cluster_invivo In Vivo Environment cluster_liver Hepatocyte cluster_cell Cancer Cell This compound This compound Sarracine Sarracine This compound->Sarracine Reduction (e.g., gut microbiota, reductases) Dehydropyrrolizidine Esters (Pyrrolic Esters) Dehydropyrrolizidine Esters (Pyrrolic Esters) Sarracine->Dehydropyrrolizidine Esters (Pyrrolic Esters) CYP450 Oxidation DNA Adducts DNA Adducts Dehydropyrrolizidine Esters (Pyrrolic Esters)->DNA Adducts Alkylation Cell Death Cell Death DNA Adducts->Cell Death

Bioactivation of this compound to cytotoxic metabolites.

Anti-inflammatory Activity Profile

Certain pyrrolizidine alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for many anti-inflammatory drugs.

The following table presents a comparison of the potential anti-inflammatory activity of PANOs (using available data for related compounds) with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundCell LineAssay TypeIC50 (µM)Reference(s)
Indomethacin RAW 264.7Griess Assay56.8[6]
Indomethacin RAW 264.7Griess Assay10.07[7]

No specific IC50 values for this compound or Indicine N-oxide for nitric oxide inhibition were found in the conducted searches. The data for Indomethacin is provided for benchmarking purposes.

The inhibition of NO production is a key mechanism of anti-inflammatory action. The diagram below illustrates the signaling pathway leading to NO production in macrophages upon stimulation with lipopolysaccharide (LPS).

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB iNOS (gene) iNOS (gene) NF-κB->iNOS (gene) iNOS (protein) iNOS (protein) iNOS (gene)->iNOS (protein) Nitric Oxide (NO) Nitric Oxide (NO) iNOS (protein)->Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->iNOS (protein) This compound (potential action) This compound (potential action) This compound (potential action)->NF-κB

LPS-induced nitric oxide production pathway in macrophages.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multi-well plate reader

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cell viability and cytotoxicity assay.

Griess Assay for Nitric Oxide Production

This protocol describes a colorimetric assay for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

The Griess assay is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • 96-well flat-bottom microplates

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO2) standard solution

  • Multi-well plate reader

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound and comparators) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each well containing the supernatant and standards, followed by 50 µL of Griess Reagent B. Alternatively, a pre-mixed 1:1 solution of Reagent A and B can be added.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage of nitric oxide inhibition relative to the LPS-treated positive control. The IC50 value can be determined from a dose-response curve.

G A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with test compounds B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO inhibition and IC50 H->I

Workflow for the Griess assay for nitric oxide production.

References

Comparative Analysis of Sarracine N-oxide and its Synthetic Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Sarracine N-oxide and its synthetic isomers. Due to a lack of publicly available data directly comparing this compound with its specific synthetic isomers, this guide will focus on the broader context of pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs. The analysis will cover the synthesis, chemical properties, biological activities, and experimental protocols relevant to the evaluation of these compounds.

This compound is a naturally occurring pyrrolizidine alkaloid N-oxide.[1] PAs are a large group of heterocyclic organic compounds produced by many plant species. Their chemical structure is based on a necine base, which is a pyrrolizidine ring system, and one or more necic acids esterified to the necine base. The N-oxide functional group significantly influences the molecule's properties, including its solubility and biological activity.[2] Molecules with N-oxide functionalities are of great interest in medicinal chemistry as they can act as prodrugs, intermediates, or bioactive compounds themselves.[2]

Chemical and Physical Properties

The general structure of this compound is characterized by a pyrrolizidine core with the nitrogen atom in an oxidized state. This N-oxide group is highly polar and can form strong hydrogen bonds, which affects the molecule's solubility and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H27NO6
Molecular Weight353.4 g/mol
IUPAC Name[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate
CAS Number19038-27-8

Source: PubChem CID 5799962[1]

Synthesis of Pyrrolizidine Alkaloid N-oxides and their Isomers

The synthesis of N-oxides, including those of pyrrolizidine alkaloids, is typically achieved through the direct oxidation of the corresponding tertiary amine.[3] Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Comparative Biological Activity and Cytotoxicity

The biological activity of PAs, including their N-oxides, is highly dependent on their chemical structure.[7] Unsaturated PAs are known for their potential hepatotoxicity, which arises from their metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters.[8][9][10][11] These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[8][10]

While direct comparative data for this compound and its isomers is unavailable, studies on various PAs provide insights into structure-activity relationships. For example, the cytotoxicity of different PAs has been evaluated in vitro using cell lines such as HepG2.[7]

Table 2: Comparative Cytotoxicity of Selected Pyrrolizidine Alkaloids in HepG2 Cells

Pyrrolizidine AlkaloidTypeIC20 (mM)
SenecionineCyclic diester0.66
RetrorsineCyclic diester~0.28
RiddelliineCyclic diester~0.31
SeneciphyllineCyclic diester~0.35
ClivorineOtonecine-typeIC50 ~0.14

Data extracted from a study by Li et al. (2013) as cited in another study.[7] Note: The original study should be consulted for detailed experimental conditions.

This data indicates that the cytotoxic potency of PAs varies significantly with their structure. Otonecine-type PAs like clivorine have been reported to be more toxic than retronecine-type PAs.[7]

Mechanism of Action: The Role of the N-oxide

The N-oxide moiety can significantly modulate the biological activity of a molecule. In some cases, N-oxides serve as prodrugs that are reduced in vivo to the corresponding tertiary amine, which may be the active form.[2] This reduction can be influenced by the physiological environment, such as hypoxic conditions found in tumors.

Furthermore, some N-oxides can act as nitric oxide (NO) donors.[12] NO is a critical signaling molecule involved in various physiological processes. The release of NO from N-oxide compounds can lead to downstream signaling events.

Below is a diagram illustrating a generalized signaling pathway that could be initiated by an N-oxide compound acting as an NO donor.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell N-Oxide_Drug N-Oxide Compound N-Oxide_Drug_Internal N-Oxide N-Oxide_Drug->N-Oxide_Drug_Internal Diffusion Reduction Reduction N-Oxide_Drug_Internal->Reduction NO Nitric Oxide (NO) Reduction->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response (e.g., Vasodilation, Apoptosis) PKG->Cellular_Response Phosphorylation of target proteins

Caption: Generalized Nitric Oxide Signaling Pathway Initiated by an N-oxide Compound.

Experimental Protocols

Synthesis of N-oxides by Oxidation

A general procedure for the synthesis of N-oxides from tertiary amines involves the following steps:

  • Dissolve the tertiary amine in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Add an oxidizing agent, such as m-CPBA or hydrogen peroxide, portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the excess oxidant. For example, a solution of sodium thiosulfate can be used to quench m-CPBA.

  • Perform an aqueous workup to remove water-soluble byproducts. This may involve washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo.

  • Purify the resulting N-oxide by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers, if available) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The following diagram illustrates the workflow for a typical in vitro cytotoxicity evaluation.

Cytotoxicity_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Line Culture (e.g., HepG2) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Serial Dilutions of Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance/ Fluorescence Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis and IC50 Determination Data_Acquisition->Data_Analysis End End: Comparative Cytotoxicity Profile Data_Analysis->End

Caption: Workflow for In Vitro Cytotoxicity Evaluation of Test Compounds.

Conclusion

While a direct comparative analysis of this compound and its specific synthetic isomers is hampered by the lack of available data, this guide provides a framework for understanding and evaluating such compounds within the broader context of pyrrolizidine alkaloids. The biological activity of PAs is intricately linked to their chemical structure, and the N-oxide functionality plays a crucial role in their pharmacological profile. Further research is warranted to synthesize and evaluate the isomers of this compound to elucidate their specific structure-activity relationships and therapeutic potential. The experimental protocols and conceptual diagrams provided herein offer a foundation for such future investigations.

References

Head-to-head comparison of different analytical techniques for Sarracine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is critical in various fields, from food safety and toxicology to pharmaceutical research. The inherent chemical properties of N-oxides present unique analytical challenges. This guide provides an objective, data-driven comparison of the most common analytical techniques employed for the analysis of this compound and other PANOs, offering insights into their respective strengths and limitations to aid in method selection and development.

Performance Comparison of Key Analytical Techniques

The choice of analytical technique for this compound determination is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for PANO analysis due to its superior sensitivity and specificity, allowing for direct detection without derivatization.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it typically requires a chemical reduction of the N-oxide to its corresponding tertiary amine, making it an indirect "sum parameter" method.[1][5] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a more accessible but less sensitive and selective alternative.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for unequivocal structure elucidation rather than for routine quantification.[9][10][11]

FeatureHPLC-UVLC-MS/MSGC-MS (as sum parameter)NMR Spectroscopy
Principle UV AbsorbanceMass-to-charge ratio of fragmented ionsMass-to-charge ratio of fragmented ions (after reduction)Nuclear spin transitions in a magnetic field
Direct Analysis YesYesNo (requires reduction of N-oxide)Yes
Selectivity ModerateHighHighVery High
Sensitivity (LOD/LOQ) Lower (ng-µg/mL range)[6]Highest (pg-ng/mL range)HighLow (µg-mg/mL range)
Quantitative YesYesYes (for total PAs)No (primarily qualitative)
Throughput HighHighModerateLow
Instrumentation Cost LowHighModerate-HighVery High
Primary Use Routine screening, QCTrace quantification, confirmationSum parameter analysis of total PAsStructural elucidation, identification

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using LC-MS/MS, GC-MS, and HPLC-UV.

Sample Preparation (General)

A robust sample preparation is essential to remove matrix interferences and concentrate the analyte. A common approach for PANOs in complex matrices like plant extracts or honey involves Solid-Phase Extraction (SPE).

  • Extraction : The sample is extracted with an acidified aqueous solution (e.g., 0.05 M H₂SO₄) or a polar organic solvent like methanol.

  • SPE Cleanup : The extract is loaded onto a strong cation exchange (SCX) SPE cartridge.

  • Washing : The cartridge is washed with a neutral solvent (e.g., methanol) to remove interferences.

  • Elution : The PANOs are eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol).

  • Reconstitution : The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for the sensitive and specific quantification of this compound.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined. For a related PANO, Echimidine N-oxide, a transition of m/z 398.3 -> 220.4 has been used.[1]

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of PANOs is indirect and measures the total amount of the corresponding pyrrolizidine base after a reduction step.[5]

  • Sample Preparation (Reduction):

    • The cleaned-up sample extract is subjected to a reduction reaction to convert the this compound to Sarracine. This can be achieved using a reducing agent like zinc dust in an acidic solution.

    • After the reaction, the resulting Sarracine is extracted into an organic solvent.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250-280 °C (care must be taken to avoid thermal degradation of any remaining N-oxides).[5]

    • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for Sarracine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A less sensitive but more accessible method for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but is often in the range of 210-230 nm for PANOs).

Visualizing Workflows and Pathways

Analytical Workflow

The general workflow for the analysis of this compound from a complex matrix involves several key steps from sample collection to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Elution Elution & Reconstitution SPE->Elution LC_MS LC-MS/MS Elution->LC_MS GC_MS GC-MS (after reduction) Elution->GC_MS HPLC_UV HPLC-UV Elution->HPLC_UV Quantification Quantification LC_MS->Quantification GC_MS->Quantification HPLC_UV->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound.

Potential Degradation Pathway

This compound, like other PANOs, can be susceptible to degradation, particularly reduction back to the parent alkaloid, Sarracine. This can occur during sample processing or analysis, especially with techniques that employ high temperatures like GC.[5]

Degradation_Pathway Sarracine_N_Oxide This compound Sarracine Sarracine (tertiary amine) Sarracine_N_Oxide->Sarracine Reduction (e.g., heat, reducing agents) Other_Products Other Degradation Products Sarracine_N_Oxide->Other_Products Hydrolysis/Oxidation

Caption: Potential degradation pathways for this compound.

References

Independent Validation of the Reported Mechanism of Action for Sarracine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sarracine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of compounds found in various plant species. While often considered less toxic than their parent pyrrolizidine alkaloids (PAs), PANOs can be converted in the body to their toxic counterparts, raising concerns about their potential for harm. This guide provides an objective comparison of the reported mechanism of action for PANOs, using this compound as a representative example, and discusses the experimental data supporting this mechanism. It is intended for researchers, scientists, and drug development professionals interested in the toxicology and pharmacology of these compounds.

General Mechanism of Action of Pyrrolizidine Alkaloid N-oxides (PANOs)

The primary reported mechanism of action for PANOs, including this compound, is not a direct interaction with a specific cellular signaling pathway but rather a metabolic activation process that leads to toxicity.[1] PANOs themselves are relatively stable and less toxic in their original form. Their toxicity is contingent upon their in vivo reduction to the corresponding unsaturated pyrrolizidine alkaloids.[1][2]

This bioactivation involves two key steps:

  • Reduction to Pyrrolizidine Alkaloids (PAs): Following ingestion, PANOs are reduced to their respective PAs. This process is primarily carried out by the intestinal microbiota and, to a lesser extent, by hepatic cytochrome P450 (CYP) enzymes.[1]

  • Metabolic Activation of PAs: The newly formed PAs are then transported to the liver, where they are metabolized by CYP enzymes into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPs).[2]

  • Adduct Formation and Toxicity: These reactive DHP metabolites can readily bind to cellular macromolecules such as DNA and proteins, forming adducts.[2][3] The formation of these adducts is believed to be the primary cause of the observed hepatotoxicity, genotoxicity, and carcinogenicity associated with PA-producing plants.[2][3]

Comparison with Other N-oxide Containing Compounds

The bioreductive activation of PANOs is a mechanism shared by other classes of N-oxide compounds used in drug development, particularly in cancer therapy. These compounds are often designed as prodrugs that are selectively activated in the hypoxic (low oxygen) environment of tumors.

Compound ClassGeneral StructureMechanism of ActionPrimary Application
Pyrrolizidine Alkaloid N-oxides (e.g., this compound) N-oxide of a pyrrolizidine alkaloidReduction to toxic pyrrolizidine alkaloids, leading to DNA and protein adducts.[1][2]Naturally occurring plant toxins.
Tertiary Amine N-oxides (e.g., Nitracrine N-oxide) N-oxide of a DNA intercalatorReduction to the active amine, which can then intercalate into DNA and exhibit cytotoxic effects.[4][5]Bioreductive anticancer drugs.
Quinoxaline 1,4-di-N-oxides (e.g., Tirapazamine) Aromatic heterocyclic di-N-oxideOne-electron reduction to form a radical anion that can lead to DNA damage.[6]Hypoxia-activated anticancer agents.
Experimental Data and Protocols

The validation of the proposed mechanism for PANOs relies on a combination of in vitro and in vivo experimental approaches.

Table 1: Summary of Experimental Evidence for PANO Bioactivation

Experimental ApproachKey FindingsReferences
In vitro incubation with intestinal microbiota Demonstrates the conversion of PANOs to their corresponding PAs.[1]
In vitro incubation with liver microsomes Shows the metabolism of PAs to reactive pyrrolic metabolites and the formation of protein adducts.[1][3]
Cell culture studies (e.g., hepatocytes) Reveals the cytotoxic and genotoxic effects of PAs and PANOs, including DNA adduct formation.[2]
Animal studies (e.g., rats) Confirms the in vivo conversion of PANOs to PAs and the subsequent development of liver toxicity. Allows for toxicokinetic and metabolic profiling.[1][7]
Analytical Chemistry (LC-MS) Used to identify and quantify PANOs, PAs, and their metabolites in biological samples.[2][2]

Detailed Experimental Protocols

Protocol 1: In Vitro Reduction of this compound by Intestinal Microbiota

Objective: To determine if this compound is reduced to Sarracine by anaerobic incubation with intestinal microbiota.

Methodology:

  • Prepare a suspension of rat intestinal microbiota from fresh cecal contents under anaerobic conditions.

  • Incubate this compound (at a specified concentration) with the microbiota suspension in an anaerobic chamber at 37°C.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Terminate the reaction by adding a suitable solvent (e.g., ice-cold methanol) and centrifuging to remove bacterial cells and proteins.

  • Analyze the supernatant for the presence and concentration of Sarracine and remaining this compound using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

Protocol 2: In Vitro Metabolism of Sarracine by Liver Microsomes

Objective: To investigate the metabolic activation of Sarracine by hepatic enzymes and the formation of reactive metabolites.

Methodology:

  • Prepare liver microsomes from rats (or other relevant species).

  • Incubate Sarracine with the liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

  • At specified time points, stop the reaction (e.g., by adding a quenching solvent).

  • Analyze the incubation mixture for the depletion of Sarracine and the formation of metabolites using LC-MS.

  • To detect reactive pyrrolic metabolites, the incubation can be performed in the presence of a trapping agent (e.g., glutathione), and the resulting adducts can be analyzed by LC-MS/MS.

Visualizations

PANO_Mechanism cluster_ingestion Ingestion & Absorption cluster_gut Gastrointestinal Tract cluster_liver Liver Sarracine_N_oxide This compound (PANO) Intestinal_Microbiota Intestinal Microbiota Sarracine_N_oxide->Intestinal_Microbiota Reduction CYP450_reduction Hepatic CYP450s (Reduction) Sarracine_N_oxide->CYP450_reduction Reduction Sarracine Sarracine (PA) Intestinal_Microbiota->Sarracine CYP450_oxidation Hepatic CYP450s (Oxidation) Sarracine->CYP450_oxidation Metabolic Activation CYP450_reduction->Sarracine DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) CYP450_oxidation->DHP Adducts DNA & Protein Adducts DHP->Adducts Covalent Binding Toxicity Hepatotoxicity Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PANO_Sample This compound Sample Microbiota_Assay Intestinal Microbiota Incubation PANO_Sample->Microbiota_Assay Microsome_Assay Liver Microsome Incubation PANO_Sample->Microsome_Assay Cell_Assay Hepatocyte Culture Exposure PANO_Sample->Cell_Assay Animal_Study Animal Administration (e.g., Rat) PANO_Sample->Animal_Study LCMS_Analysis LC-MS Analysis of Metabolites & Adducts Microbiota_Assay->LCMS_Analysis Microsome_Assay->LCMS_Analysis Toxicity_Assessment Assessment of Toxicity Endpoints Cell_Assay->Toxicity_Assessment Animal_Study->LCMS_Analysis Animal_Study->Toxicity_Assessment

Caption: Workflow for validating the mechanism of PANO toxicity.

References

Safety Operating Guide

Proper Disposal of Sarracine N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Sarracine N-oxide, a chemical compound utilized in research and development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on its disposal, drawing from general safety protocols for N-oxide compounds in the absence of a specific Safety Data Sheet (SDS) for this particular substance. Researchers, scientists, and drug development professionals should always consult their institution's environmental health and safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics.[1]

PropertyValue
Molecular Formula C₁₈H₂₇NO₆
Molecular Weight 353.4 g/mol
CAS Number 19038-27-8
IUPAC Name [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate
Synonyms This compound, NSC-30623

Disposal Procedures

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves. Gloves must be inspected prior to use.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Step 2: Containment and Handling

  • Avoid generating dust if the compound is in solid form.

  • Handle the substance in a well-ventilated area, preferably under a chemical fume hood.

  • Prevent discharge into drains, water courses, or onto the ground.[2]

Step 3: Waste Collection

  • Collect excess and expired this compound in a suitable, labeled, and securely closed container.

  • Do not mix with other waste materials unless explicitly instructed to do so by your institution's EHS department.

Step 4: Disposal Method The recommended disposal method for many N-oxide compounds is incineration.

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator.

  • All disposal activities must be conducted by a licensed hazardous material disposal company.[2]

Step 5: Regulatory Compliance

  • Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2]

  • Consult with your institution's EHS office to confirm approved disposal procedures.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal cluster_compliance Compliance A Consult Institutional EHS Guidelines B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Ventilated Area (Chemical Fume Hood) B->C Proceed with Caution D Collect Waste in a Labeled, Sealed Container C->D E Transfer to Licensed Hazardous Waste Disposal Company D->E Store Securely Until Pickup F Incineration in an Approved Facility E->F G Document Waste Disposal F->G H Follow all Local, State, and Federal Regulations G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarracine N-oxide
Reactant of Route 2
Sarracine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.